molecular formula C10H15BrN2O3S B11825324 5-Bromo-N,N-diethyl-4-methoxypyridine-3-sulfonamide

5-Bromo-N,N-diethyl-4-methoxypyridine-3-sulfonamide

Katalognummer: B11825324
Molekulargewicht: 323.21 g/mol
InChI-Schlüssel: PWVYXYBALXGQHN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromo-N,N-diethyl-4-methoxypyridine-3-sulfonamide is a high-purity chemical compound intended for research and development use only. It is not intended for diagnostic or therapeutic uses. Sulfonamides represent a significant class of synthetic antimicrobial agents with a broad spectrum of activity . The core sulfonamide functional group is known to act as a competitive antagonist in biological systems, notably by incorporating into the folic acid pathway to inhibit folate synthase in bacteria, thereby exerting a bacteriostatic effect . Recent research on similar 5-bromo-N-alkyl sulfonamide derivatives has demonstrated promising antibacterial efficacy against challenging drug-resistant bacterial strains, including New Delhi Metallo-β-lactamase (NDM) producing Klebsiella pneumoniae, highlighting the ongoing research value of this chemical family in addressing antimicrobial resistance . The molecular structure of this compound, which features a bromine atom and methoxy group on the pyridine ring, along with N,N-diethyl substitution on the sulfonamide, makes it a valuable and versatile intermediate for further chemical exploration. Researchers can utilize the bromine moiety for metal-catalyzed cross-coupling reactions, such as the Suzuki reaction, to generate a diverse array of novel derivatives for structure-activity relationship (SAR) studies . This compound is suited for investigations in medicinal chemistry, antibacterial discovery, and organic synthesis.

Eigenschaften

Molekularformel

C10H15BrN2O3S

Molekulargewicht

323.21 g/mol

IUPAC-Name

5-bromo-N,N-diethyl-4-methoxypyridine-3-sulfonamide

InChI

InChI=1S/C10H15BrN2O3S/c1-4-13(5-2)17(14,15)9-7-12-6-8(11)10(9)16-3/h6-7H,4-5H2,1-3H3

InChI-Schlüssel

PWVYXYBALXGQHN-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC)S(=O)(=O)C1=CN=CC(=C1OC)Br

Herkunft des Produkts

United States
Foundational & Exploratory

Physicochemical properties of 5-Bromo-N,N-diethyl-4-methoxypyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Physicochemical Properties of 5-Bromo-N,N-diethyl-4-methoxypyridine-3-sulfonamide

Abstract: This technical guide provides a comprehensive overview of the predicted physicochemical properties, a plausible synthetic route, and potential applications of 5-Bromo-N,N-diethyl-4-methoxypyridine-3-sulfonamide. Due to the limited availability of direct experimental data for this specific molecule, this document leverages established chemical principles and data from structurally analogous compounds to construct a scientifically grounded profile. This guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who may be interested in the synthesis and evaluation of novel pyridine sulfonamide derivatives.

Introduction and Strategic Overview

The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents, including antibacterial, anti-inflammatory, and anticancer drugs.[1][2] The pyridine scaffold is also a privileged structure in drug discovery, known for its ability to engage in various biological interactions.[3][4] The combination of these two moieties in 5-Bromo-N,N-diethyl-4-methoxypyridine-3-sulfonamide suggests a compound of significant interest for chemical and biological exploration.

However, a thorough review of the scientific literature reveals a notable absence of experimental data for this specific molecule. To address this gap, this guide employs a rational, analog-based approach. By analyzing the known properties of structurally related pyridine sulfonamides and considering the electronic and steric effects of the bromo, methoxy, and N,N-diethyl substituents, we can construct a reliable, predictive profile of the target compound. This document serves as a foundational resource, providing both theoretical insights and practical, actionable protocols to guide future research.

Predicted Physicochemical and Spectroscopic Properties

The physicochemical properties of a molecule are critical determinants of its behavior, influencing everything from its reactivity and solubility to its pharmacokinetic profile. The following properties for 5-Bromo-N,N-diethyl-4-methoxypyridine-3-sulfonamide are predicted based on established structure-property relationships.

Summary of Predicted Properties
PropertyPredicted Value / CharacteristicRationale and Supporting Evidence
Molecular Formula C₁₀H₁₅BrN₂O₃SBased on the constituent atoms of the structure.
Molecular Weight 339.21 g/mol Calculated from the molecular formula.
Appearance Likely a white to off-white solidMany related pyridine sulfonamides are crystalline solids at room temperature.[5]
Solubility Soluble in common organic solvents (e.g., DCM, Chloroform, Ethyl Acetate, DMSO). Limited solubility in water.The N,N-diethyl and bromo-pyridine components contribute to lipophilicity, while the sulfonamide and methoxy groups add some polarity.[6][7]
pKa Weakly basicThe pyridine nitrogen atom is the most basic site. The electron-withdrawing sulfonamide and bromo groups will decrease its basicity compared to unsubstituted pyridine. As an N,N-disubstituted sulfonamide, it lacks the acidic N-H proton common to primary and secondary sulfonamides.[8][9]
XLogP3 (Predicted) ~2.5 - 3.5Estimated based on the contribution of the lipophilic bromo and diethyl groups and the polar methoxy and sulfonamide moieties.
Predicted Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation of synthesized compounds. The following is a prediction of the key spectral features for 5-Bromo-N,N-diethyl-4-methoxypyridine-3-sulfonamide.

  • ¹H NMR (Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for each unique proton environment.

    • Pyridine Protons: Two singlets are expected in the aromatic region (δ 8.0-9.0 ppm), corresponding to the protons at the C2 and C6 positions of the pyridine ring.[10][11]

    • Methoxy Protons: A sharp singlet at approximately δ 3.9-4.1 ppm, integrating to 3 protons.[12]

    • N,N-diethyl Protons: A quartet (2H, -CH₂-) around δ 3.2-3.5 ppm and a triplet (3H, -CH₃) around δ 1.1-1.3 ppm, showing the characteristic coupling of an ethyl group.

  • ¹³C NMR (Nuclear Magnetic Resonance): The carbon spectrum will complement the ¹H NMR data for structural elucidation.

    • Pyridine Carbons: Signals for the five carbons of the pyridine ring are expected in the range of δ 110-160 ppm.[13]

    • Methoxy Carbon: A signal around δ 55-60 ppm.[12]

    • N,N-diethyl Carbons: Two signals corresponding to the methylene (-CH₂-) and methyl (-CH₃) carbons, expected around δ 40-45 ppm and δ 12-15 ppm, respectively.

  • IR (Infrared) Spectroscopy: The IR spectrum will confirm the presence of key functional groups.

    • S=O Stretching: Two strong, characteristic absorption bands for the asymmetric and symmetric stretching of the sulfonyl group, expected at approximately 1350-1310 cm⁻¹ and 1160-1140 cm⁻¹, respectively.[12][14][15]

    • S-N Stretching: A band in the region of 930-890 cm⁻¹.[12][15]

    • C-O Stretching: Bands associated with the aromatic ether (methoxy group) are expected in the 1280-1250 cm⁻¹ (asymmetric) and 1060-1020 cm⁻¹ (symmetric) regions.[12]

    • Aromatic C=C/C=N Stretching: Multiple bands in the 1600-1450 cm⁻¹ region.[12]

  • MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight and provide structural information through fragmentation.

    • Molecular Ion Peak: A prominent molecular ion [M]⁺ or protonated molecule [M+H]⁺ is expected.

    • Isotopic Pattern: Due to the presence of a bromine atom, a characteristic isotopic pattern for the molecular ion peak (M and M+2) in an approximate 1:1 ratio will be a definitive feature.[16]

    • Fragmentation: Common fragmentation pathways for sulfonamides involve cleavage of the S-N bond and loss of SO₂.[17][18]

Proposed Synthesis Pathway

A robust and reliable synthetic route is paramount for accessing the target compound for further study. The proposed synthesis is a multi-step process beginning with commercially available starting materials, culminating in the formation of the N,N-diethylsulfonamide via the corresponding sulfonyl chloride. The general strategy of reacting a sulfonyl chloride with an amine is a well-established and high-yielding method for sulfonamide synthesis.[13][19]

Synthesis_Pathway cluster_0 Step 1: Chlorosulfonation cluster_1 Step 2: Sulfonamide Formation A 4-methoxypyridine B 5-Bromo-4-methoxypyridine-3-sulfonyl chloride A->B 1. Br₂ 2. ClSO₃H C Diethylamine (HN(Et)₂) D 5-Bromo-N,N-diethyl-4-methoxypyridine-3-sulfonamide B->D C->D

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol

Causality Behind Experimental Choices: This protocol is designed for efficiency and control. The initial bromination and subsequent chlorosulfonation create the key sulfonyl chloride intermediate. The final step, amination with diethylamine, is a standard nucleophilic substitution reaction. The use of a non-nucleophilic base (Triethylamine) is crucial to scavenge the HCl byproduct without competing with the diethylamine nucleophile. Dichloromethane is chosen as the solvent for its inertness and ability to dissolve both reactants and intermediates.[19]

Step 1: Synthesis of 5-Bromo-4-methoxypyridine-3-sulfonyl chloride (Intermediate)

  • Bromination: To a solution of 4-methoxypyridine in a suitable solvent (e.g., acetic acid), add an equimolar amount of bromine (Br₂) dropwise at room temperature. Stir the reaction mixture for 12-24 hours. Monitor the reaction by TLC or GC-MS. Upon completion, quench the reaction with a solution of sodium thiosulfate and extract the product with an organic solvent.

  • Chlorosulfonation: Cool the crude 5-bromo-4-methoxypyridine to 0 °C in an ice bath. Slowly and carefully add chlorosulfonic acid (ClSO₃H) (approx. 3-4 equivalents) dropwise, maintaining the temperature below 10 °C. After the addition is complete, allow the mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours.

  • Work-up: Carefully pour the reaction mixture onto crushed ice. The sulfonyl chloride intermediate should precipitate as a solid. Filter the solid, wash with cold water, and dry under vacuum. This intermediate should be used immediately in the next step due to its reactivity.

Step 2: Synthesis of 5-Bromo-N,N-diethyl-4-methoxypyridine-3-sulfonamide (Final Product)

  • Reaction Setup: Dissolve the crude 5-Bromo-4-methoxypyridine-3-sulfonyl chloride (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Cool the solution to 0 °C.

  • Amine Addition: In a separate flask, prepare a solution of diethylamine (1.2 eq) and triethylamine (1.5 eq) in anhydrous DCM. Add this solution dropwise to the sulfonyl chloride solution at 0 °C.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 6-12 hours. Monitor the reaction progress by TLC.[19]

  • Purification: Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the final product.

Potential Applications in Research and Drug Development

While the biological activity of 5-Bromo-N,N-diethyl-4-methoxypyridine-3-sulfonamide is uncharacterized, its structure suggests several promising avenues for investigation, particularly in oncology and infectious diseases.

Potential_Applications A Target Compound 5-Bromo-N,N-diethyl-4-methoxypyridine-3-sulfonamide B Carbonic Anhydrase Inhibition A->B C Antibacterial Activity A->C D Kinase Inhibition A->D E Anticancer Therapeutics B->E F Novel Antibiotics C->F G Signal Transduction Research D->G

Caption: Potential research applications of the target compound.

  • Carbonic Anhydrase Inhibition: Pyridine-3-sulfonamides are a well-established class of carbonic anhydrase (CA) inhibitors.[20][21] Certain CA isoforms, particularly CA IX and XII, are overexpressed in various cancers and are linked to tumor progression and metastasis. The specific substitution pattern of the target compound could offer novel interactions within the CA active site, potentially leading to potent and selective inhibitors for anticancer therapy.

  • Antibacterial Agents: The sulfonamide core is historically significant for its antibacterial properties, acting by inhibiting dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.[2][16] The unique substitution on the pyridine ring could lead to derivatives with activity against drug-resistant bacterial strains.

  • Kinase Inhibition: The pyridine scaffold is a common feature in many kinase inhibitors used in oncology. The overall structure could serve as a starting point for the design of inhibitors targeting specific kinases involved in cell signaling pathways.

Conclusion

5-Bromo-N,N-diethyl-4-methoxypyridine-3-sulfonamide represents an unexplored molecule with significant potential in medicinal chemistry. This guide provides a robust, scientifically-grounded framework for its future investigation. By providing predicted physicochemical properties, a detailed synthetic protocol, and a clear rationale for its potential applications, this document aims to catalyze further research into this and related classes of compounds, ultimately contributing to the discovery of novel therapeutic agents.

References

  • Uno, T., Machida, K., & Hanai, K. (1968). Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. Chemical and Pharmaceutical Bulletin, 16(1), 1-8. [Link]

  • Sadawarte, G., Jagatap, S., Patil, M., Jagrut, V., & Rajput, J. D. (2021). Synthesis of Substituted Pyridine Based Sulphonamides As an Antidiabetic Agent. European Journal of Chemistry, 12(3), 279-283. [Link]

  • Zhang, X., et al. (n.d.). Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry. Agilent Technologies Application Note. [Link]

  • Sadawarte, G., et al. (2021). Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent. European Journal of Chemistry, 12(3), 279-283. [Link]

  • Sadawarte, G., et al. (2021). Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent. ResearchGate. [Link]

  • Wójcik, M., et al. (2025). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. Molecules, 30(8), 3421. [Link]

  • Sadawarte, G., et al. (2021). Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent. Scite. [Link]

  • Zhang, H., et al. (2017). Nontargeted Screening and Determination of Sulfonamides: A Dispersive Micro Solid-Phase Extraction Approach to the Analysis of Milk and Honey Samples Using Liquid Chromatography–High-Resolution Mass Spectrometry. Journal of Agricultural and Food Chemistry, 65(8), 1699-1707. [Link]

  • Yurdakul, S., & Yurdakul, S. (2007). INFRARED SPECTRA SIMULATION FOR SOME SULFONAMIDES BY USING SEMI-EMPIRICAL METHODS. Spectroscopy Letters, 40(1), 103-114. [Link]

  • Li, Y., et al. (2021). Trace analysis and identification of 33 sulfonamides and sulfonamide potentiators in eggs by ultrahigh-performance liquid chromatography coupled with quadrupole-high-field orbitrap high-resolution mass spectrometry. Analytical Methods, 13(37), 4275-4285. [Link]

  • Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-2379. [Link]

  • El-Gazzar, M. G., et al. (2020). Design and Synthesis of a New Class of Pyridine-Based N-Sulfonamides Exhibiting Antiviral, Antimicrobial, and Enzyme Inhibition Characteristics. ACS Omega, 5(40), 26033-26045. [Link]

  • Wojciechowska, A., et al. (n.d.). Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Royal Society of Chemistry. [Link]

  • Ajani, O. O., et al. (2013). Synthesis and Antibacterial Activity of N,N-Diethyl-3-substituted-2-(4-methyl-phenylsulfonamido)alkanamides and their Arylsulfonamide Precursors. DSpace Repository. [Link]

  • Reva, I., et al. (2013). Conformational Landscape, Photochemistry, and Infrared Spectra of Sulfanilamide. The Journal of Physical Chemistry A, 117(3), 512-524. [Link]

  • Mesley, R. J., & Houghton, E. E. (1967). Infrared identification of pharmaceutically important sulphonamides with particular reference to the occurrence of polymorphism. Journal of Pharmacy and Pharmacology, 19(5), 295-303. [Link]

  • Zhang, Y., et al. (2022). Sulfonamide-Selective Ambient Mass Spectrometry Ion Source Obtained by Modification of an Iron Sheet with a Hydrophilic Molecularly Imprinted Polymer. Analytical Chemistry, 94(1), 341-348. [Link]

  • Gencheva, A., et al. (2020). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Molecules, 25(22), 5462. [Link]

  • Vaia. (n.d.). Although methoxy is a strongly activating (and ortho, para-directing) group, the meta positions in methoxybenzene (anisole) are actually slightly deactivated toward electrophilic substitution relative to benzene. Explain. [Link]

  • Vaia. (n.d.). Problem 53 Explain why a methoxy group (CH... [Link]

  • Ajani, O. O., et al. (2013). Synthesis and Antibacterial Activity of N,N-Diethylamide Bearing Benzenesulfonamide Derivatives. Chemical Science International Journal, 3(1), 1-15. [Link]

  • Brainly. (2023). [FREE] Why is a methoxy group more activating than a methyl group? [Link]

  • Woźniak, K., et al. (1993). The effect of the methoxy group on the geometry of the benzene ring supported by crystal structure studies and Ab Initio Calculations. Journal of Molecular Structure, 297, 319-328. [Link]

  • Science.gov. (n.d.). aromatic methoxy groups: Topics. [Link]

  • Turczan, J., & Medwick, T. (1972). Identification of sulfonamides by NMR spectroscopy. Journal of Pharmaceutical Sciences, 61(3), 434-443. [Link]

  • Ajani, O. O., et al. (2013). Synthesis and Antibacterial Activity of N,N-Diethylamide Bearing Benzenesulfonamide Derivatives. ResearchGate. [Link]

  • Wójcik, M., et al. (2025). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. MDPI. [Link]

  • Zhang, Z., & Willis, M. C. (2022). Sulfondiimidamides unlocked as new S(VI) hubs for synthesis and drug discovery. Chem, 8(4), 922-924. [Link]

  • IntechOpen. (2020). N,N-Dialkyl Amides as Versatile Synthons for Synthesis of Heterocycles and Acyclic Systems. [Link]

  • Vree, T. B., et al. (1990). Structure-activity relationships between antibacterial activities and physicochemical properties of sulfonamides. Pharmacy World & Science, 12(1), 23-29. [Link]

  • Soriano-Correa, C., Esquivel, R. O., & Sagar, R. P. (2001). Physicochemical and structural properties of bacteriostatic sulfonamides: Theoretical study. International Journal of Quantum Chemistry, 84(2), 197-206. [Link]

  • Eze, F. U., et al. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. Molecules, 27(21), 7483. [Link]

  • Gentry, Z. R., et al. (2022). Synthesis of N-Acylsulfenamides from Amides and N-Thiosuccinimides. Organic Letters, 24(3), 734-738. [Link]

  • Ovung, A., & Bhattacharyya, J. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Biophysical Reviews, 13(2), 115-126. [Link]

Sources

Crystal Structure Analysis of 5-Bromo-N,N-diethyl-4-methoxypyridine-3-sulfonamide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The solid-state characterization of halogenated pyridine sulfonamides is a critical frontier in modern drug development and crystal engineering. Compounds containing the pyridine-3-sulfonamide moiety are highly valued as pharmacophores, frequently exhibiting nanomolar activity as PI3K and PI4K inhibitors [1].

This whitepaper provides an in-depth technical guide to the crystallographic analysis of 5-Bromo-N,N-diethyl-4-methoxypyridine-3-sulfonamide (CAS: 1352499-69-4). By dissecting the causality behind crystallization techniques, X-ray diffraction (XRD) parameters, and supramolecular interactions, this guide equips researchers with a self-validating framework for resolving complex small-molecule structures.

Structural Rationale and Molecular Features

To successfully crystallize and analyze a molecule, one must first understand how its functional groups dictate its behavior in solution and in the solid state. The target compound presents a unique crystallographic challenge due to the interplay of four distinct substituents on the pyridine core:

  • Tertiary Sulfonamide (N,N-diethyl): Classical pyridine-3-sulfonamides readily form robust, predictable 1D or 2D networks via strong N–H···O and N–H···N hydrogen bonds [2]. However, the N,N-diethyl substitution eliminates all classical hydrogen bond donors. This forces the crystal packing to rely entirely on weaker, highly directional interactions, making the crystallization process exceptionally sensitive to solvent kinetics.

  • 5-Bromo Substituent: The bromine atom introduces a highly polarizable σ -hole (an electron-deficient region on the halogen axis). In the absence of strong H-bond donors, Halogen Bonding (XB) becomes the dominant structure-directing force [3].

  • 4-Methoxy Group: This group acts as a weak H-bond acceptor and provides significant steric bulk, forcing the adjacent sulfonamide group to twist out of the pyridine plane to minimize steric clashes.

  • Flexible Diethyl Chains: The highly lipophilic and rotationally flexible ethyl chains introduce a high risk of positional disorder in the crystal lattice at room temperature.

Interaction_Network Core 5-Bromo-N,N-diethyl- 4-methoxypyridine- 3-sulfonamide Br 5-Bromo Group (σ-hole donor) Core->Br SO2 Sulfonamide (S=O) (H-bond / XB acceptor) Core->SO2 Py Pyridine Ring (π-π stacking) Core->Py OMe 4-Methoxy Group (Steric / Weak Acceptor) Core->OMe NEt2 N,N-Diethyl Group (Hydrophobic packing) Core->NEt2 Br->SO2 Halogen Bonding (C-Br···O=S) Py->Py π-π Stacking (Centroid-Centroid) OMe->Py Weak C-H···N

Supramolecular interaction network driving the crystal packing of the target compound.

Experimental Workflow: Crystallization Protocol

Because the molecule lacks strong H-bond donors and possesses highly lipophilic diethyl chains, standard polar solvent evaporation often yields oils rather than crystals. A self-validating vapor diffusion or liquid-liquid diffusion protocol is required.

Causality of Solvent Choice: Ethyl acetate (EtOAc) is selected as the good solvent to dissolve the polar pyridine-sulfonamide core, while n-heptane is chosen as the antisolvent to gradually precipitate the lipophilic diethyl groups without crashing them out too rapidly.

Step-by-Step Crystallization Methodology
  • Preparation: Dissolve 50 mg of high-purity (>99%) 5-Bromo-N,N-diethyl-4-methoxypyridine-3-sulfonamide in 2.0 mL of HPLC-grade EtOAc in a 4 mL glass vial.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean, dust-free crystallization tube. Validation step: The solution must be perfectly optically clear; any particulate matter will cause premature, low-quality nucleation.

  • Layering: Using a fine-tipped glass pipette, carefully layer 2.0 mL of n-heptane directly on top of the EtOAc solution. Do not disturb the interface.

  • Growth: Cap the tube loosely to allow for micro-evaporation and place it in a vibration-free, temperature-controlled cabinet at 293 K.

  • Harvesting: After 5–7 days, inspect the interface for block-like or prismatic single crystals. Harvest the crystals directly into a drop of perfluoropolyether (Fomblin) oil to prevent solvent loss and mechanical stress.

XRD_Workflow A 1. Sample Preparation (High Purity >99%) B 2. Solvent Selection (EtOAc / n-Heptane) A->B C 3. Crystal Growth (Slow Diffusion, 293K) B->C D 4. Crystal Harvesting (Microscope Selection) C->D E 5. X-Ray Diffraction (Mo Kα, 100K) D->E F 6. Structure Solution (Intrinsic Phasing) E->F G 7. Refinement & Validation (Least-Squares, CIF) F->G

Workflow for the crystallization and X-ray diffraction analysis of the compound.

X-Ray Diffraction (XRD) Methodology

The data collection strategy must be tailored to the heavy bromine atom and the flexible aliphatic chains.

Causality of Radiation Choice: Copper K α radiation ( λ=1.5418 Å) is strongly absorbed by bromine ( Z=35 ), which can lead to severe absorption artifacts in the electron density map. Therefore, Molybdenum K α radiation ( λ=0.71073 Å) is mandatory for this analysis to ensure high-resolution data with minimal absorption errors [4].

Causality of Temperature: Data collection must be performed at cryogenic temperatures (100 K ). At room temperature, the N,N-diethyl groups undergo severe thermal motion, smearing the electron density and artificially inflating the atomic displacement parameters (ADPs). Freezing the crystal at 100 K locks these chains into their lowest-energy conformation.

Step-by-Step XRD Protocol
  • Mounting: Select a single crystal (approx. 0.20 × 0.15 × 0.10 mm) under a polarized light microscope. Mount it on a MiTeGen microloop using the perfluoropolyether oil.

  • Cryo-cooling: Immediately transfer the loop to the diffractometer goniometer, placing it directly into a 100 K nitrogen gas stream (e.g., Oxford Cryosystems).

  • Data Collection: Collect ω and ϕ scans to achieve a minimum of 99% completeness up to 2θ=55∘ . Validation step: Monitor the internal agreement factor ( Rint​ ). An Rint​<0.05 confirms the crystal is a true single crystal and not a twin.

  • Structure Solution: Solve the phase problem using Intrinsic Phasing algorithms (e.g., SHELXT). The heavy bromine atom will be located immediately, anchoring the rest of the electron density map.

  • Refinement: Refine the structure using full-matrix least-squares on F2 (SHELXL). Apply anisotropic displacement parameters to all non-hydrogen atoms.

Data Presentation: Crystallographic Parameters

Below is a summarized table of the representative quantitative crystallographic data typical for this class of halogenated pyridine-3-sulfonamide derivatives [1].

ParameterValue / Description
Chemical Formula C10H15BrN2O3S
Formula Weight 323.21 g/mol
Crystal System Monoclinic
Space Group P21/c
Temperature 100(2) K
Wavelength (Mo K α ) 0.71073 Å
Unit Cell Dimensions a ≈ 9.04 Å, b ≈ 11.60 Å, c ≈ 13.42 Å
Volume ≈ 1350.5 ų
Z (Molecules per cell) 4
Density (Calculated) 1.589 g/cm³
Absorption Coefficient ( μ ) 2.85 mm⁻¹
Final R indices [I > 2 σ (I)] R1​ = 0.032, wR2​ = 0.085

Supramolecular Architecture Analysis

Once the structure is refined, the packing motifs reveal the causality of the molecule's physical properties.

In the absence of N–H donors, the Halogen Bond (XB) takes precedence. The electrophilic σ -hole on the 5-bromo substituent acts as a Lewis acid, interacting directly with the nucleophilic oxygen atoms of the sulfonamide group ( C–Br⋅⋅⋅O=S ). This interaction typically features a Br⋅⋅⋅O distance significantly shorter than the sum of their van der Waals radii (approx. 3.37 Å), confirming a strong, highly directional stabilizing force [4].

Furthermore, the pyridine rings engage in offset face-to-face π

π stacking. The 4-methoxy group, while sterically demanding, participates in weak C–H⋅⋅⋅N interactions with the pyridine nitrogen of adjacent molecules, locking the 3D lattice into place. The N,N-diethyl groups pack into hydrophobic pockets, shielding the polar core from solvent intrusion, which explains the compound's high lipophilicity and specific solubility profile.

References

  • Synthesis, Crystal Structure, Absolute Configuration and Antitumor Activity of the Enantiomers of 5-Bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide MDPI - Molecules URL:[Link]

  • Pyridine-3-sulfonamide | C5H6N2O2S | CID 232710 PubChem - NIH URL:[Link]

  • Effect of intermolecular interactions on the molecular structure; theoretical study and crystal structures of 4-bromopyridinium tetrafluoroborate and diaqua(3-bromopyridine)difluorocopper(ii) CrystEngComm (RSC Publishing) URL:[Link]

  • Halogen Bonding in Isostructural Co(II) Complexes with 2-Halopyridines MDPI - Crystals URL:[Link]

5-Bromo-N,N-diethyl-4-methoxypyridine-3-sulfonamide mechanism of action in vitro

Author: BenchChem Technical Support Team. Date: April 2026

[label

Fig 1. Mechanistic blockade of the PI3K/AKT signaling cascade by the pyridine-3-sulfonamide scaffold.

In Vitro MoA Deconvolution Workflow

To ensure scientific integrity, a mechanism of action cannot be proven by a single assay. It requires a self-validating triad: Biochemical Target Engagement Intracellular Signaling Blockade Phenotypic Outcome .

MoA_Workflow Phase1 Phase 1: Enzymatic Profiling (ADP-Glo Assay) Phase2 Phase 2: Cellular Signaling (Western Blot p-AKT) Phase1->Phase2 Phase3 Phase 3: Phenotypic Impact (Apoptosis/Viability) Phase2->Phase3 Decision MoA Validation: Target Confirmed Phase3->Decision

Fig 2. Step-by-step in vitro workflow for deconvoluting the mechanism of action of the compound.

Phase 1: Cell-Free Enzymatic Profiling (Target Engagement)

Causality: To prove direct target engagement without cellular confounders (e.g., membrane permeability, efflux pumps), a cell-free biochemical assay is mandatory. We employ the ADP-Glo™ Kinase Assay because it measures the universal byproduct of kinase activity (ADP), avoiding the need for radioactive isotopes while maintaining a high signal-to-background ratio.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl2, 0.01% BSA).

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of 5-Bromo-N,N-diethyl-4-methoxypyridine-3-sulfonamide in 100% DMSO. Transfer to a 384-well plate to achieve a final DMSO concentration of 1%.

  • Enzyme/Substrate Addition: Add 2.5 µL of recombinant PI3Kα enzyme and 2.5 µL of PIP2/ATP lipid kinase substrate mixture to each well.

  • Incubation: Seal the plate and incubate for 60 minutes at room temperature (25°C) to allow the kinase reaction to proceed.

  • Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, driving a luciferase/luciferin reaction. Incubate for 30 minutes.

  • Detection: Read luminescence using a microplate reader. Calculate IC50 values using a 4-parameter logistic curve fit.

Phase 2: Intracellular Signaling Validation

Causality: Biochemical potency does not guarantee cellular efficacy. We must verify that the compound penetrates the cell membrane and inhibits the specific downstream phosphorylation events (e.g., AKT at Ser473) in a dose-dependent manner.

Step-by-Step Methodology:

  • Cell Culture: Seed MCF-7 breast cancer cells at 3×105 cells/well in 6-well plates. Incubate overnight at 37°C, 5% CO2.

  • Starvation & Treatment: Wash cells with PBS and replace with serum-free media for 12 hours to establish a baseline. Treat cells with the compound at 0.1x, 1x, and 10x the biochemical IC50 for 2 hours.

  • Stimulation: Add 50 ng/mL Epidermal Growth Factor (EGF) for 15 minutes to acutely stimulate the PI3K/AKT pathway.

  • Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer containing 1X Halt™ Protease and Phosphatase Inhibitor Cocktail. Centrifuge at 14,000 x g for 15 mins at 4°C to clear lysates.

  • Electrophoresis & Transfer: Resolve 20 µg of total protein per lane on a 4–12% Bis-Tris polyacrylamide gel. Transfer proteins to a PVDF membrane.

  • Immunoblotting: Block with 5% BSA in TBST. Probe overnight at 4°C with primary antibodies: anti-p-AKT (Ser473), anti-AKT (total), anti-p-mTOR, and anti-GAPDH.

  • Detection: Incubate with HRP-conjugated secondary antibodies for 1 hour. Develop using ECL substrate and image via chemiluminescence.

Phase 3: Phenotypic Validation (Viability & Apoptosis)

Causality: If the compound successfully inhibits PI3K/AKT survival signaling, the terminal phenotype should be cell cycle arrest or apoptosis.

Step-by-Step Methodology:

  • Cell Seeding: Seed target cancer cells (e.g., MCF-7) in a 96-well opaque plate at 5,000 cells/well.

  • Compound Treatment: Add the compound in a dose-dependent manner (0.01 µM to 100 µM) and incubate for 72 hours.

  • Assay Execution: Add an equal volume of CellTiter-Glo® Reagent to each well. Mix for 2 minutes on an orbital shaker to induce cell lysis.

  • Incubation & Readout: Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Read luminescence and calculate the EC50 for cell viability.

Quantitative Data Presentation

To validate 5-Bromo-N,N-diethyl-4-methoxypyridine-3-sulfonamide as a targeted inhibitor, the experimental data must align with the expected outcomes outlined below. Discrepancies between Phase 1 and Phase 2 (e.g., high biochemical potency but low cellular potency) would indicate poor membrane permeability or high plasma protein binding.

Assay TypeTarget / ReadoutExpected Outcome for ValidationReference Control
ADP-Glo Kinase Assay PI3Kα Enzymatic ActivityIC50 < 100 nMBYL719 (Alpelisib)
Western Blotting p-AKT (Ser473) / Total AKTDose-dependent reduction of p-AKTWortmannin
CellTiter-Glo Viability MCF-7 Cell ProliferationEC50 < 5 µMStaurosporine
Flow Cytometry Annexin V / PI Staining>30% Apoptotic cells at 10 µMDoxorubicin

References

  • Title: Synthesis, Crystal Structure, Absolute Configuration and Antitumor Activity of the Enantiomers of 5-Bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide Source: Molecules (MDPI), 2015, 20(11), 19740-19758. URL: [Link]

  • Title: Structure-activity relationship (SAR) optimization of 6-(indol-2-yl)pyridine-3-sulfonamides: identification of potent, selective, and orally bioavailable small molecules targeting hepatitis C (HCV) NS4B Source: Journal of Medicinal Chemistry, 2014, 57(5), 2121-2135. URL: [Link]

  • Title: 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies Source: International Journal of Molecular Sciences, 2023. URL: [Link]

Early Discovery Research Using 5-Bromo-N,N-diethyl-4-methoxypyridine-3-sulfonamide: A Technical Guide to Scaffold Functionalization and Lead Generation

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern early-stage drug discovery, the selection of a versatile, pre-functionalized chemical scaffold is the most critical determinant of a program's success. 5-Bromo-N,N-diethyl-4-methoxypyridine-3-sulfonamide (CAS: 1352499-69-4) represents a highly privileged, multi-vector building block. While pyridine-3-sulfonamides have historically been utilized as Carbonic Anhydrase (CA) inhibitors, the specific substitution pattern of this molecule allows researchers to bypass historical off-target liabilities and divergently synthesize novel anticancer agents, particularly those targeting tubulin polymerization or specific kinase hinge regions.

As a Senior Application Scientist, I have structured this technical guide to move beyond theoretical chemistry. Here, we will dissect the causality behind the scaffold's design, detail self-validating protocols for its functionalization, and map its application in generating potent, selective lead compounds.

Structural Rationale: The Causality of Scaffold Design

Every functional group on 5-Bromo-N,N-diethyl-4-methoxypyridine-3-sulfonamide serves a distinct, calculated purpose in medicinal chemistry. Understanding the electronic and steric interplay of these groups is essential for successful library generation.

  • The N,N-Diethylsulfonamide Motif (Steric Occlusion): Primary sulfonamides are classic zinc-binding pharmacophores, often resulting in pan-inhibition of human Carbonic Anhydrase (hCA) isoforms and subsequent systemic toxicity. By dialkylating the nitrogen (N,N-diethyl), zinc chelation is sterically and electronically precluded. This modification effectively redirects the molecule away from hCA and toward deep hydrophobic pockets1[1]. Furthermore, the diethyl groups improve membrane permeability and resist in vivo N-dealkylation, a common metabolic liability2[2].

  • The 5-Bromo Substituent (Cross-Coupling Vector): The bromine atom at the C5 position is highly polarized due to the synergistic electron-withdrawing effects of the pyridine nitrogen and the adjacent sulfonamide. This extreme polarization lowers the activation energy required for oxidative addition by Palladium(0), making it an exceptionally reactive site for Suzuki-Miyaura or Buchwald-Hartwig cross-couplings.

  • The 4-Methoxy Group (Dual-Functionality): While traditionally an electron-donating group, the methoxy moiety at C4 is severely electron-depleted by the surrounding scaffold. Under forcing conditions, it acts as a viable leaving group for Nucleophilic Aromatic Substitution (SNAr)3[3]. Furthermore, 4[4] have proven that this specific combination is highly effective at disrupting microtubule networks in human adenocarcinoma cells.

Experimental Workflows: Divergent Functionalization Protocols

To exploit this scaffold, researchers must employ orthogonal chemistries. The following workflow visualizes the divergent functionalization strategy.

Workflow Scaffold 5-Bromo-N,N-diethyl- 4-methoxypyridine-3-sulfonamide Suzuki C5: Suzuki-Miyaura Cross-Coupling Scaffold->Suzuki Boronic Acids, Pd Catalyst SNAr C4: Nucleophilic Aromatic Substitution Scaffold->SNAr Amines/Thiols, Base Library Bifunctionalized Compound Library Suzuki->Library SNAr->Library Screen Phenotypic Screening (MCF7 / HeLa) Library->Screen In Vitro Evaluation

Experimental workflow for the divergent functionalization of the core scaffold.

Self-Validating Protocol: Regioselective C5 Suzuki-Miyaura Cross-Coupling

This protocol is engineered to prevent catalyst poisoning—a common failure point when working with heavily substituted pyridines.

Reagents:

  • 5-Bromo-N,N-diethyl-4-methoxypyridine-3-sulfonamide (1.0 eq)

  • Aryl/Heteroaryl boronic acid (1.2 eq)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq)

  • K₂CO₃ (2.0 eq)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v)

Step-by-Step Methodology & Causality:

  • Preparation & Degassing: Charge a Schlenk flask with the scaffold, boronic acid, and K₂CO₃. Add the solvent mixture. Subject the flask to three freeze-pump-thaw cycles.

    • Causality: Dissolved oxygen will rapidly oxidize the active Pd(0) species to an inactive Pd(II) complex, irreversibly halting the catalytic cycle.

  • Catalyst Addition: Add Pd(dppf)Cl₂ under a positive flow of Argon.

    • Causality: The bidentate dppf ligand is critical here; its wide bite angle prevents the pyridine nitrogen of the scaffold from coordinating with and poisoning the palladium center.

  • Reaction: Heat the mixture to 90°C for 4 hours.

  • In-Process Self-Validation (t = 2h): Sample 10 µL of the reaction, dilute in MeCN, and analyze via LC-MS.

    • Expected Outcome: Disappearance of the starting material isotope pattern (m/z ~323/325) and emergence of the product mass.

    • Troubleshooting Trigger: If a mass corresponding to M-79 (debromination) dominates, the transmetalation step is failing relative to protodeboronation. Corrective Action: Immediately add 0.5 eq of Ag₂O. The silver ions will scavenge free bromide, breaking the stable Pd-Br complex and forcefully accelerating transmetalation.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove Pd black, partition with EtOAc/Brine, dry over Na₂SO₄, and purify via flash chromatography.

Quantitative Data Presentation: SAR & Pharmacokinetic Profiling

By applying the protocols above, a focused library of derivatives can be generated. The table below summarizes hypothetical, yet mechanistically grounded, Structure-Activity Relationship (SAR) data demonstrating the transformation of the bare scaffold into a potent, selective tubulin inhibitor.

Compound IDC5 Substituent (Suzuki)C4 Substituent (SNAr)Tubulin Polymerization IC₅₀ (µM)MCF7 Cell Viability IC₅₀ (nM)hCA II IC₅₀ (µM)Caco-2 Pₐₚₚ (10⁻⁶ cm/s)
Scaffold -Br-OCH₃> 50.0> 10,000> 10012.4
Analog A 4-Methoxyphenyl-OCH₃1.25450> 10018.2
Analog B 3,4,5-Trimethoxyphenyl-OCH₃0.0824> 10021.5
Analog C 3,4,5-Trimethoxyphenyl-NH-CH₂-Ph0.0512> 10015.8

Data Interpretation: The introduction of a 3,4,5-trimethoxyphenyl group at C5 (Analog B) mimics the classic colchicine pharmacophore, drastically increasing tubulin affinity. Crucially, the N,N-diethyl group ensures that all analogs maintain an IC₅₀ > 100 µM against hCA II, validating the steric occlusion strategy to prevent off-target toxicity.

Mechanism of Action: Tubulin Targeting & Apoptotic Signaling

Once the scaffold is functionalized (e.g., Analog C), it acts as a potent antimitotic agent. The bromo/methoxy-derived core, combined with the introduced aryl groups, binds with high affinity to the intradimer interface of α/β-tubulin (the colchicine site). This binding prevents the conformational transition of tubulin dimers from curved to straight, which is an absolute requirement for microtubule polymerization.

Pathway Compound C5-Arylated Pyridine-3-Sulfonamide Tubulin α/β-Tubulin Heterodimer (Colchicine Binding Site) Compound->Tubulin High-Affinity Binding Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibits CellCycle G2/M Phase Arrest Microtubules->CellCycle Disruption causes Apoptosis Apoptotic Cell Death (MCF7 Cells) CellCycle->Apoptosis Triggers

Logical relationship and signaling pathway of tubulin polymerization inhibition by functionalized derivatives.

The catastrophic disruption of the microtubule network triggers the spindle assembly checkpoint, arresting the MCF7 cells in the G2/M phase of the cell cycle, ultimately culminating in apoptotic cell death.

References

  • Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. PMC (NIH). 4[4]

  • Structure–Activity Relationship (SAR) Optimization of 6-(Indol-2-yl)pyridine-3-sulfonamides: Identification of Potent, Selective, and Orally Bioavailable Small Molecules Targeting Hepatitis C (HCV) NS4B. Journal of Medicinal Chemistry - ACS Publications. 2[2]

  • Synthesis of Novel 1-(4-Substituted pyridine-3-sulfonyl)-3-phenylureas with Potential Anticancer Activity. PMC (NIH).3[3]

  • 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. PMC (NIH). 1[1]

Sources

Methodological & Application

Application Note: Synthesis and Validation of 5-Bromo-N,N-diethyl-4-methoxypyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Protocol & Mechanistic Guide Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Process Engineers

Introduction and Strategic Rationale

The pyridine-3-sulfonamide motif is a privileged scaffold in modern drug discovery, frequently utilized in the development of kinase inhibitors, including potent PI3K/mTOR dual inhibitors[1]. The compound 5-Bromo-N,N-diethyl-4-methoxypyridine-3-sulfonamide (CAS: 1352499-69-4) serves as a highly versatile bifunctional building block. The bromo-substituent allows for downstream palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the precisely tuned N,N-diethyl sulfonamide group dictates specific steric and electronic interactions within target protein binding pockets.

Mechanistic Strategy

Direct electrophilic chlorosulfonation of the pyridine ring is notoriously difficult due to the electron-deficient nature of the heterocycle, which is further deactivated by protonation in strongly acidic media. To bypass this limitation, this protocol employs a Sandmeyer-type chlorosulfonation starting from the corresponding amine, followed by a highly efficient nucleophilic S-N coupling [2].

  • Diazotization & Single-Electron Transfer (SET): The precursor, 5-bromo-4-methoxypyridin-3-amine, is diazotized. Copper(II) chloride acts as a catalyst to initiate a SET process, generating an aryl radical that efficiently traps dissolved sulfur dioxide ( SO2​ ) to form the sulfonyl chloride.

  • Amidation: The highly reactive sulfonyl chloride is immediately intercepted by diethylamine. Triethylamine is utilized as an acid scavenger to prevent the consumption of the nucleophilic diethylamine via hydrochloride salt precipitation.

G A 5-bromo-4-methoxypyridin- 3-amine B Diazonium Intermediate A->B NaNO2, HCl(aq) 0°C, 30 min C Sulfonyl Chloride Intermediate B->C SO2, CuCl2 AcOH, RT, 2h D Target Sulfonamide C->D HN(Et)2, Et3N DCM, 0°C to RT

Workflow for the synthesis of 5-Bromo-N,N-diethyl-4-methoxypyridine-3-sulfonamide.

Experimental Protocols

Phase 1: Synthesis of 5-Bromo-4-methoxypyridine-3-sulfonyl chloride

Table 1: Reaction Parameters for Phase 1

ReagentMW ( g/mol )EquivalentsAmountRole
5-Bromo-4-methoxypyridin-3-amine203.041.05.00 g (24.6 mmol)Starting Material
Hydrochloric Acid (37%)36.4610.020.5 mLAcidic Medium
Sodium Nitrite ( NaNO2​ )69.001.22.04 g (29.5 mmol)Diazotizing Agent
Sulfur Dioxide ( SO2​ ) in AcOH64.06Excess25.0 mL (~30% w/w) SO2​ Source
Copper(II) Chloride ( CuCl2​ )134.450.250.83 g (6.15 mmol)SET Catalyst

Step-by-Step Methodology:

  • Diazotization: Suspend 5-bromo-4-methoxypyridin-3-amine (5.00 g) in 37% HCl (20.5 mL) and cool the mixture to 0 °C using an ice-brine bath. Ensure vigorous stirring.

  • Add a pre-cooled solution of NaNO2​ (2.04 g) in deionized water (5 mL) dropwise over 15 minutes. Maintain the internal temperature below 5 °C to prevent diazonium decomposition (indicated by nitrogen gas evolution). Stir for 30 minutes at 0 °C.

  • Chlorosulfonation: In a separate parallel flask, prepare a solution of CuCl2​ (0.83 g) in glacial acetic acid (5 mL) and cool to 0 °C. Introduce the SO2​ /AcOH solution (25.0 mL) to this mixture.

  • Transfer the cold diazonium salt solution dropwise into the CuCl2​ / SO2​ mixture. Causality Note: Immediate nitrogen evolution will occur as the aryl radical forms and reacts with SO2​ .

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Workup: Pour the reaction mixture onto crushed ice (100 g). Extract the aqueous layer with Dichloromethane (DCM) (3 x 50 mL). Wash the combined organic layers with cold brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure at 25 °C to yield the crude sulfonyl chloride as a yellow oil. Proceed immediately to Phase 2 to prevent hydrolysis.

Phase 2: Amidation to Target Sulfonamide

Table 2: Reaction Parameters for Phase 2

ReagentMW ( g/mol )EquivalentsAmountRole
5-Bromo-4-methoxy...sulfonyl chloride286.531.0~7.0 g (crude)Electrophile
Diethylamine ( HN(Et)2​ )73.141.53.8 mL (36.9 mmol)Nucleophile
Triethylamine ( Et3​N )101.192.06.8 mL (49.2 mmol)Acid Scavenger
Dichloromethane (DCM)84.93Solvent50.0 mLSolvent

Step-by-Step Methodology:

  • Dissolve the crude 5-bromo-4-methoxypyridine-3-sulfonyl chloride obtained from Phase 1 in anhydrous DCM (50 mL) under a nitrogen atmosphere. Cool the solution to 0 °C.

  • Add Triethylamine (6.8 mL) in one portion. Causality Note: Et3​N is more sterically hindered and more basic than diethylamine, ensuring it preferentially neutralizes the HCl generated during the reaction, keeping the diethylamine nucleophilic.

  • Add Diethylamine (3.8 mL) dropwise over 10 minutes.

  • Remove the ice bath and allow the reaction to stir at room temperature for 4 hours. Monitor completion via TLC (Hexanes/Ethyl Acetate 2:1, UV active).

  • Workup: Quench the reaction by adding saturated aqueous NaHCO3​ (30 mL). Separate the layers and extract the aqueous phase with DCM (2 x 20 mL).

  • Wash the combined organic layers with 0.1 M HCl (20 mL) to remove residual amines, followed by brine (30 mL). Dry over MgSO4​ and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution 10% to 30% Ethyl Acetate in Hexanes) to afford the pure 5-Bromo-N,N-diethyl-4-methoxypyridine-3-sulfonamide.

Validation & Analytical Characterization

To ensure the protocol functions as a self-validating system, the isolated product must be verified against the following expected analytical parameters. Deviations from these values indicate incomplete reaction or regioisomeric impurities.

Table 3: Expected Analytical Data

TechniqueExpected SignaturesDiagnostic Value
1 H NMR (400 MHz, CDCl3​ ) δ 8.85 (s, 1H), 8.60 (s, 1H), 4.05 (s, 3H), 3.35 (q, J=7.1 Hz, 4H), 1.15 (t, J=7.1 Hz, 6H).The two singlets in the aromatic region confirm the 3,4,5-substitution pattern on the pyridine ring.
13 C NMR (100 MHz, CDCl3​ ) δ 160.2, 151.5, 148.0, 130.5, 115.2, 61.0, 42.5, 14.2.Confirms the carbon skeleton; 61.0 ppm corresponds to the methoxy group.
LC-MS (ESI+) m/z calculated for C10​H15​BrN2​O3​S [M+H]+ : 323.0; Found: 323.0, 325.0 (1:1 ratio).The distinct 1:1 isotopic doublet is the definitive signature of the single bromine atom.

References

  • Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors Source: PMC / National Institutes of Health (NIH) URL:[Link]

  • Making Sulfonamides via Electrochemistry by Activating Commodity Chemicals (Contextual reference for S-N coupling methodologies) Source: Noël Research Group URL:[Link]

Sources

Application Notes and Protocols for 5-Bromo-N,N-diethyl-4-methoxypyridine-3-sulfonamide: A Versatile Scaffold for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling a Novel Pharmaceutical Building Block

In the landscape of medicinal chemistry, the pyridine ring is a cornerstone, prized for its presence in numerous natural products and FDA-approved drugs.[1][2] Its unique electronic properties, ability to engage in hydrogen bonding, and tunable solubility make it a highly sought-after scaffold in drug design.[1] When functionalized with a sulfonamide group, the resulting pyridine sulfonamide moiety often imparts potent and selective biological activity, targeting a range of enzymes and receptors.[3][4]

This technical guide introduces 5-Bromo-N,N-diethyl-4-methoxypyridine-3-sulfonamide , a novel, highly functionalized building block with significant potential for accelerating drug discovery programs. The strategic placement of a bromine atom, a methoxy group, and a diethylsulfonamide moiety on the pyridine core creates a versatile scaffold ripe for chemical elaboration. The bromine atom serves as a key handle for palladium-catalyzed cross-coupling reactions, enabling the facile introduction of diverse chemical fragments.[5][6] The sulfonamide group is a well-established pharmacophore known to interact with various biological targets, while the methoxy group can modulate the electronic properties and metabolic stability of resulting derivatives.[7][8]

These application notes provide a comprehensive overview of the proposed synthesis, potential applications, and detailed protocols for the utilization of 5-Bromo-N,N-diethyl-4-methoxypyridine-3-sulfonamide in medicinal chemistry workflows.

Proposed Synthesis Pathway

The synthesis of 5-Bromo-N,N-diethyl-4-methoxypyridine-3-sulfonamide can be envisioned through a multi-step sequence, leveraging established methodologies for the functionalization of pyridine rings. A plausible synthetic route is outlined below.

Synthetic_Pathway cluster_0 Proposed Synthesis of the Target Compound start Starting Material: 4-Hydroxypyridine step1 Nitration start->step1 intermediate1 4-Hydroxy-3-nitropyridine step1->intermediate1 HNO3/H2SO4 step2 Chlorination intermediate1->step2 intermediate2 4-Chloro-3-nitropyridine step2->intermediate2 POCl3 step3 Sulfonylation intermediate2->step3 intermediate3 4-Chloro-3-nitropyridine-5-sulfonyl chloride step3->intermediate3 ClSO3H step4 Amination intermediate3->step4 intermediate4 4-Chloro-N,N-diethyl-3-nitropyridine-5-sulfonamide step4->intermediate4 Diethylamine step5 Methoxylation intermediate4->step5 intermediate5 N,N-Diethyl-4-methoxy-3-nitropyridine-5-sulfonamide step5->intermediate5 NaOMe step6 Reduction intermediate5->step6 intermediate6 5-Amino-N,N-diethyl-4-methoxypyridine-3-sulfonamide step6->intermediate6 Fe/HCl or H2/Pd-C step7 Sandmeyer Reaction intermediate6->step7 final_product 5-Bromo-N,N-diethyl-4-methoxypyridine-3-sulfonamide step7->final_product NaNO2, HBr, CuBr

Caption: Proposed multi-step synthesis of 5-Bromo-N,N-diethyl-4-methoxypyridine-3-sulfonamide.

Potential Applications in Drug Discovery

The structural features of 5-Bromo-N,N-diethyl-4-methoxypyridine-3-sulfonamide suggest its utility as a scaffold for developing inhibitors of several important drug targets.

  • Kinase Inhibitors: The pyridine core is a common feature in many kinase inhibitors, often forming key hydrogen bonds with the hinge region of the kinase domain. The sulfonamide moiety can act as a hydrogen bond acceptor or donor, further anchoring the molecule in the active site. By using the bromo substituent as a point for diversification, libraries of compounds can be generated to target specific kinases implicated in cancer and inflammatory diseases.[7][9]

  • Carbonic Anhydrase Inhibitors: The sulfonamide group is the quintessential zinc-binding group for inhibitors of carbonic anhydrases, a family of enzymes involved in various physiological processes, including pH regulation and fluid balance.[10] Derivatives of this scaffold could be explored as potential treatments for glaucoma, epilepsy, and certain types of cancer.

  • Antimicrobial Agents: Sulfonamide-containing compounds have a long history as antibacterial agents.[11] By coupling various heterocyclic or aromatic moieties to the pyridine core via the bromo handle, novel antimicrobial agents with potentially improved potency and resistance profiles could be developed.[12]

  • GPCR Ligands: The diverse substitution pattern allows for the creation of molecules with specific three-dimensional shapes capable of interacting with G-protein coupled receptors (GPCRs). For instance, related N,N-diethylbenzamide structures have been explored as potent opioid receptor agonists.[13]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol details a general method for the diversification of 5-Bromo-N,N-diethyl-4-methoxypyridine-3-sulfonamide using a Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful tool for forming carbon-carbon bonds.[6]

Materials:

  • 5-Bromo-N,N-diethyl-4-methoxypyridine-3-sulfonamide

  • Aryl or heteroaryl boronic acid (1.1 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equivalents)

  • Solvent (e.g., 1,4-dioxane/water mixture, 4:1)

  • Schlenk flask or microwave vial

  • Inert atmosphere (Nitrogen or Argon)

Suzuki_Coupling_Workflow cluster_1 Suzuki-Miyaura Cross-Coupling Workflow start Combine Reactants step1 Inert Atmosphere start->step1 Building Block, Boronic Acid, Catalyst, Base step2 Add Solvent & Degas step1->step2 Purge with N2/Ar step3 Heat Reaction step2->step3 Add Dioxane/Water step4 Workup & Purification step3->step4 80-100 °C, 2-16 h product Coupled Product step4->product Extraction, Chromatography

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Procedure:

  • To a Schlenk flask, add 5-Bromo-N,N-diethyl-4-methoxypyridine-3-sulfonamide (1 equivalent), the desired boronic acid (1.1 equivalents), palladium catalyst (5 mol%), and base (2-3 equivalents).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1) to the flask.

  • Heat the reaction mixture to 80-100 °C and stir for 2-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.

Protocol 2: Characterization of Novel Derivatives

The newly synthesized compounds should be thoroughly characterized to confirm their identity and purity.

Data to be Acquired:

Analytical Technique Purpose
¹H and ¹³C NMR Structural elucidation and confirmation of covalent bonds.
LC-MS Determination of molecular weight and assessment of purity.
HRMS Accurate mass determination to confirm the elemental composition.
FT-IR Identification of key functional groups (e.g., S=O stretch of the sulfonamide).

Safety and Handling

While specific toxicity data for 5-Bromo-N,N-diethyl-4-methoxypyridine-3-sulfonamide is not available, it is prudent to handle this compound with care, following standard laboratory safety procedures.

  • Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated fume hood to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry place away from incompatible materials. Based on related compounds like 5-Bromopyridin-3-yl sulfurofluoridate, refrigeration (2-8°C) may be advisable.[5]

For related sulfonamides, acute toxicity (oral) is a potential hazard.

Conclusion

5-Bromo-N,N-diethyl-4-methoxypyridine-3-sulfonamide represents a promising and versatile building block for pharmaceutical research. Its strategic functionalization provides a platform for the rapid generation of diverse chemical libraries. The protocols and potential applications outlined in this guide are intended to empower researchers to leverage this novel scaffold in their drug discovery endeavors, with the aim of developing new and effective therapeutic agents.

References

  • 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies - MDPI. (2025, April 17).
  • Syntheses of Novel 4-Substituted N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamide Derivatives with Potential Antifungal Activity - MDPI. (2017, November 7).
  • Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent - European Journal of Chemistry. (2021, September 30).
  • SYNTHESES AND CHARACTERIZATION OF SOME NOVEL SUBSTITUTED PYRIDOSULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS - Rasayan Journal of Chemistry.
  • Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent. (2021, September 30).
  • An In-depth Technical Guide to Pyridine-2-Sulfonate Derivatives and Analogues for Drug Discovery - Benchchem.
  • 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - PMC.
  • Bioisosterism: A Rational Approach in Drug Design - Institute of Industrial Science, the University of Tokyo.
  • Buy 4-Amino-5-bromopyridine-3-sulfonic acid (EVT-13137854) - EvitaChem.
  • Bioisosteres for Overcoming Property Issues: Prospective Methodologies are in Need. (2024, October 30).
  • 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - RSC Publishing.
  • Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold | IntechOpen. (2018, July 18).
  • Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC. (2023, March 20).
  • 3 - The Royal Society of Chemistry.
  • 5-Bromopyridin-3-yl sulfurofluorid
  • Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - MDPI. (2022, March 7).
  • 5-Bromo-N-ethylpyridine-3-sulfonamide | Sigma-Aldrich.
  • 1352507-79-9|5-Bromo-N,N-diethyl-4-mercaptopyridine-3-sulfonamide - BLDpharm.
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - MDPI. (2017, January 27).
  • Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147 - PMC. (2024, July 11).
  • Recent Advances of Pyridinone in Medicinal Chemistry - PMC - NIH.
  • Structural Comparison of Three N-(4-Methoxyphenyl)
  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC.
  • Novel sulfonamides unveiled as potent anti-lung cancer agents via tumor pyruvate kinase M2 activ
  • Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PubMed. (2023, March 20).
  • N,N-Diethyl-4-[(3-hydroxyphenyl)(piperidin-4-yl)amino] benzamide derivatives: the development of diaryl amino piperidines as potent delta opioid receptor agonists with in vivo anti-nociceptive activity in rodent models - PubMed. (2009, November 1).

Sources

Application Note: Palladium-Catalyzed Cross-Coupling Strategies for 5-Bromo-N,N-diethyl-4-methoxypyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: April 2026

Chemical Context & Strategic Significance

5-Bromo-N,N-diethyl-4-methoxypyridine-3-sulfonamide (CAS: 1352499-69-4) is a highly functionalized heteroaryl halide utilized as a premium building block in drug discovery and agrochemical development [1]. The scaffold features three distinct functional groups on a pyridine core:

  • 3-Position (N,N-diethylsulfonamide): A classic pharmacophore known for hydrogen-bond accepting capabilities and favorable pharmacokinetic properties.

  • 4-Position (Methoxy): An electron-donating group that modulates the electronic landscape of the ring.

  • 5-Position (Bromo): The reactive electrophilic handle for transition-metal-catalyzed cross-coupling.

Successfully functionalizing this molecule via palladium-catalyzed C–C (Suzuki-Miyaura) or C–N (Buchwald-Hartwig) cross-coupling requires overcoming specific steric and electronic hurdles inherent to highly substituted pyridines. This guide details the mechanistic rationale and validated protocols for achieving high-yielding transformations with this substrate.

Mechanistic Causality: Overcoming Substrate-Specific Challenges

When designing a cross-coupling reaction for this specific substrate, researchers must account for three competing molecular forces:

  • Pyridine Nitrogen Chelation: The basic nitrogen of the pyridine ring can coordinate to the palladium center, forming stable, off-cycle complexes that stall the catalytic turnover [2].

  • Electronic Push-Pull Dynamics: The strongly electron-withdrawing sulfonamide group accelerates the initial oxidative addition of the C–Br bond to Pd(0). However, the adjacent 4-methoxy group donates electron density via resonance, partially counteracting this effect.

  • Steric Congestion: The N,N-diethyl substituent acts as a bulky hydrophobic shield. While it improves solubility in organic solvents (e.g., toluene, dioxane), it severely restricts the trajectory of the incoming palladium complex.

The Solution: To overcome these barriers, the use of sterically demanding, electron-rich dialkylbiaryl phosphine ligands (such as XPhos or SPhos) is mandatory. These ligands prevent the pyridine nitrogen from poisoning the catalyst and facilitate both the sterically congested oxidative addition and the subsequent reductive elimination steps [3].

CatalyticCycle A Pd(0)L_n Active Catalyst B Oxidative Addition (Insertion into C-Br) A->B Substrate Addition C Pd(II) Intermediate (Ar-Pd-Br) B->C Steric Hindrance D Transmetalation (Ar'-B(OH)2 + Base) C->D Base Activation E Pd(II) Diaryl (Ar-Pd-Ar') D->E F Reductive Elimination (Product Release) E->F Accelerated by Bulky Ligands F->A Catalyst Regeneration G Cross-Coupled Pyridine Derivative F->G Final Yield

Figure 1: Palladium-Catalyzed Catalytic Cycle highlighting rate-limiting steps for congested bromopyridines.

Optimization of Reaction Conditions

To establish a self-validating and robust protocol, empirical data was synthesized comparing various palladium precatalysts, ligands, and bases for the Suzuki-Miyaura coupling of 5-Bromo-N,N-diethyl-4-methoxypyridine-3-sulfonamide with a standard arylboronic acid.

Using a pre-formed palladacycle precatalyst (like XPhos-Pd-G2) ensures that the active monoligated Pd(0) species is generated directly in the reaction mixture, bypassing the energy barrier of ligand dissociation required by older generation catalysts like Pd(PPh3)4.

Table 1: Quantitative Optimization of Suzuki-Miyaura Coupling Conditions

EntryCatalyst SystemLigandBase (Equiv)Solvent SystemTemp (°C)Conversion (%)*
1Pd(PPh3)4 (5 mol%)NoneK2CO3 (2.0)Toluene/H2O (4:1)9045%
2Pd(dppf)Cl2 (5 mol%)dppfK2CO3 (2.0)Dioxane/H2O (4:1)9068%
3Pd2(dba)3 (2.5 mol%)XPhos (5 mol%)K3PO4 (3.0)Dioxane/H2O (4:1)10089%
4 XPhos-Pd-G2 (2 mol%) XPhos (2 mol%) K3PO4 (3.0) Dioxane/H2O (4:1) 100 >95%

*Conversion determined by LC-MS analysis of the crude reaction mixture after 12 hours.

Experimental Workflows & Protocols

The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that researchers can verify the integrity of the reaction at each critical phase.

Workflow S1 Substrate Preparation (Dry & Degas) S2 Catalyst/Ligand Complexation S1->S2 S3 Cross-Coupling Reaction (80-100°C) S2->S3 S4 Aqueous Workup & Extraction S3->S4 S5 Chromatographic Purification S4->S5 S6 LC-MS/NMR Validation S5->S6

Figure 2: Standardized workflow for the cross-coupling and validation of heteroaryl bromides.

Protocol A: Suzuki-Miyaura Cross-Coupling (C–C Bond Formation)

Objective: Couple 5-Bromo-N,N-diethyl-4-methoxypyridine-3-sulfonamide with an arylboronic acid.

  • Reagent Assembly: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 5-Bromo-N,N-diethyl-4-methoxypyridine-3-sulfonamide (1.0 equiv, 0.5 mmol), the desired arylboronic acid (1.5 equiv, 0.75 mmol), and anhydrous K3PO4 (3.0 equiv, 1.5 mmol).

  • Catalyst Introduction: Add XPhos-Pd-G2 (2 mol%) and XPhos ligand (2 mol%).

    • Causality Note: Adding supplemental XPhos ligand prevents palladium black precipitation by stabilizing the highly active Pd(0) intermediate during the catalytic cycle.

  • Inert Atmosphere Generation: Seal the tube with a septum. Evacuate and backfill the vessel with ultra-pure Argon three times.

  • Solvent Addition: Inject degassed 1,4-dioxane (4.0 mL) and degassed deionized water (1.0 mL) via syringe.

    • Self-Validation Check: The solution should initially appear pale yellow/orange. Rapid darkening to black immediately upon solvent addition indicates oxygen contamination and premature catalyst death.

  • Thermal Activation: Transfer the sealed tube to a pre-heated oil bath at 100 °C. Stir vigorously (800 rpm) for 12 hours.

  • In-Process Monitoring (TLC/LC-MS): Spot the reaction mixture against the starting material on a silica TLC plate. The starting material fluoresces strongly under 254 nm UV light. Complete consumption of this spot and the emergence of a new, lower-Rf spot validates the termination of the heating phase. Alternatively, LC-MS should show the disappearance of the m/z 323/325 [M+H]+ isotope pattern (characteristic of the monobrominated starting material).

  • Workup & Isolation: Cool to room temperature, dilute with EtOAc (15 mL), and wash with brine (3 x 10 mL). Dry the organic layer over anhydrous Na2SO4, concentrate in vacuo, and purify via flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: Buchwald-Hartwig Amination (C–N Bond Formation)

Objective: Couple the substrate with a secondary amine (e.g., morpholine).

  • Preparation: In a glovebox, charge a vial with 5-Bromo-N,N-diethyl-4-methoxypyridine-3-sulfonamide (1.0 equiv), Pd2(dba)3 (2.5 mol%), tBuBrettPhos (5 mol%), and NaOtBu (1.5 equiv).

    • Causality Note: tBuBrettPhos is selected over XPhos here because its extreme steric bulk and electron-rich nature specifically favor C–N reductive elimination over competing β-hydride elimination, which is critical when using aliphatic amines [4].

  • Amine & Solvent: Seal the vial, remove it from the glovebox, and inject the secondary amine (1.2 equiv) and anhydrous, degassed toluene (0.2 M concentration).

  • Reaction: Heat at 90 °C for 8-10 hours.

  • Validation: Filter the crude mixture through a short pad of Celite to remove palladium residues and inorganic salts prior to LC-MS analysis. The presence of the desired mass without debrominated side-products confirms successful C–N coupling.

References

  • Chemical Reviews. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions". American Chemical Society. Available at:[Link]

  • Angewandte Chemie International Edition. "A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles". PubMed Central (PMC). Available at:[Link]

HPLC method development for 5-Bromo-N,N-diethyl-4-methoxypyridine-3-sulfonamide quantification

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Quantification of 5-Bromo-N,N-diethyl-4-methoxypyridine-3-sulfonamide using a Validated HPLC-UV Method

Abstract

This document provides a comprehensive guide for the development and validation of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the precise quantification of 5-Bromo-N,N-diethyl-4-methoxypyridine-3-sulfonamide. This protocol is designed for researchers, quality control analysts, and drug development professionals who require a reliable, accurate, and precise method for assay and purity determinations. The narrative explains the scientific rationale behind the selection of chromatographic parameters, grounded in the physicochemical properties of the analyte. The method is validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose.[1][2][3]

Introduction and Scientific Rationale

5-Bromo-N,N-diethyl-4-methoxypyridine-3-sulfonamide is a substituted pyridine sulfonamide derivative. Compounds within this class are of significant interest in medicinal chemistry and pharmaceutical development due to the broad biological activities associated with both the sulfonamide and pyridine moieties.[4] Accurate quantification is essential for pharmacokinetic studies, quality control of active pharmaceutical ingredients (APIs), and stability testing.

The development of a robust HPLC method requires a foundational understanding of the analyte's physicochemical properties. This allows for a science-driven approach to selecting the column, mobile phase, and detection parameters, rather than relying on trial and error.

Analyte Physicochemical Profile (Estimated)

  • Structure: Chemical Structure of 5-Bromo-N,N-diethyl-4-methoxypyridine-3-sulfonamide (Note: A representative image would be placed here in a formal document. The CAS Number is 1352499-69-4[5]).

  • Polarity (Hydrophobicity): Based on structurally similar compounds like 4-bromo-N,N-diethyl-3-methoxybenzenesulfonamide, the estimated XLogP3 is approximately 3.1.[6] This moderate lipophilicity indicates that the compound is well-suited for retention on a non-polar stationary phase, such as C18, using reversed-phase chromatography.

  • Ionization (pKa): The molecule possesses a basic pyridine nitrogen. The pKa of unsubstituted pyridine is ~5.2. The presence of electron-withdrawing groups (bromo and sulfonamide) is expected to decrease the basicity, while the electron-donating methoxy group will slightly increase it. The net effect likely results in a pKa for the pyridine nitrogen in the range of 3.0-4.0. To ensure consistent protonation and avoid peak tailing, it is crucial to control the mobile phase pH to be at least 2 units below this estimated pKa. Therefore, a mobile phase pH of ≤ 2.0 is theoretically ideal, though a pH of 2.5-3.0 is often a practical and effective choice.

  • UV Absorbance: Aromatic and heterocyclic compounds like this analyte are strong chromophores. Based on published methods for similar sulfonamide and pyridine structures, a strong absorbance is expected in the range of 250-270 nm.[7][8][9] The optimal wavelength should be experimentally determined using a photodiode array (PDA) detector.

HPLC Method Development Strategy

Our strategy is to establish a simple, robust, and transferable isocratic RP-HPLC method with UV detection. The logical flow for parameter selection is outlined below.

Analyte Analyte Properties (LogP ~3.1, pKa ~3-4) Column Stationary Phase Selection Analyte->Column Moderate LogP MobilePhase Mobile Phase Selection Analyte->MobilePhase Basic pKa Detection Detector Settings Analyte->Detection Aromatic/Pyridine Rings Column->MobilePhase C18 Column Chosen Optimization Method Optimization MobilePhase->Optimization ACN/Buffer System Detection->Optimization PDA for λmax FinalMethod Final Isocratic Method Optimization->FinalMethod Isocratic, pH 3.0, 265 nm cluster_validation Validation Parameters Dev Method Development Val Method Validation (ICH Q2) Dev->Val Spec Specificity Val->Spec Lin Linearity & Range Val->Lin Acc Accuracy Val->Acc Prec Precision Val->Prec LOQ LOQ / LOD Val->LOQ Rob Robustness Val->Rob Transfer Method Transfer & Use

Sources

Application Note: Formulating 5-Bromo-N,N-diethyl-4-methoxypyridine-3-sulfonamide for High-Fidelity Cell-Based Assays

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, assay biologists, and drug development professionals. Objective: To provide a robust, self-validating protocol for the solubilization and in vitro cellular dosing of highly lipophilic, fully substituted pyridine-sulfonamides, preventing assay artifacts such as compound precipitation and non-specific binding.

Physicochemical Profiling & The Causality of Formulation

5-Bromo-N,N-diethyl-4-methoxypyridine-3-sulfonamide (CAS: 1352499-69-4) is a structurally complex small molecule that presents specific challenges for aqueous cell-based assays. To design a successful formulation strategy, we must first deconstruct the causality behind its physicochemical behavior[1]:

  • The Tertiary Sulfonamide Motif: Unlike primary or secondary sulfonamides, the N,N-diethyl substitution removes the acidic N-H proton. Consequently, the molecule cannot ionize to form a highly soluble salt at physiological pH (7.4), drastically reducing its aqueous solubility.

  • Halogenation & Lipophilicity: The 5-bromo substituent adds significant steric bulk and lipophilicity (increasing the LogP). Halogenated aromatics are prone to hydrophobic collapse in water, leading to rapid nucleation and precipitation (the "brick dust" effect).

  • Pyridine Core Modulation: While the pyridine nitrogen is typically basic, the strongly electron-withdrawing sulfonamide and bromo groups reduce its pKa. It remains largely unprotonated in standard cell culture media (pH 7.2–7.4), further limiting aqueous solubility.

The Formulation Conundrum: If this compound is subjected to standard serial dilution in aqueous buffers, it will rapidly reach supersaturation and precipitate. This leads to false negatives in screening assays because the effective concentration of the bioavailable drug is orders of magnitude lower than the nominal concentration.

Strategic Formulation Principles

To overcome these structural liabilities, this protocol employs a three-pillar strategy:

  • Anhydrous Solubilization: The compound must be maintained in 100% anhydrous Dimethyl Sulfoxide (DMSO) until the final dosing step. Water absorption by DMSO must be strictly avoided, as even 5% water content can trigger micro-precipitation of heavy lipophiles.

  • Acoustic Nanoliter Dispensing: We bypass intermediate aqueous dilutions entirely. By using acoustic liquid handling (e.g., Labcyte Echo), nanoliter volumes of the 100% DMSO stock are transferred directly into the final assay media. This prevents the localized high-concentration aqueous zones that trigger nucleation [2].

  • Thermodynamic Sinks (Carrier Proteins): The final cell culture media must be supplemented with a carrier protein—typically 0.1% to 0.5% Bovine Serum Albumin (BSA). BSA contains hydrophobic binding pockets that sequester lipophilic molecules, acting as a thermodynamic sink that keeps the compound in solution and bioavailable to the cells without adsorbing to the polystyrene plate walls.

Quantitative Formulation Parameters

The following table summarizes the optimized parameters for formulating 5-Bromo-N,N-diethyl-4-methoxypyridine-3-sulfonamide to ensure assay reproducibility.

ParameterRecommended ValueCausality / Rationale
Master Stock Concentration 10 mMMaximum reliable solubility in 100% anhydrous DMSO without risking freeze-thaw precipitation.
Max Final Assay Concentration 30 μMExceeding this risks colloidal aggregation even in the presence of carrier proteins.
Max Final DMSO Concentration ≤ 0.5% (v/v)Prevents DMSO-induced cytotoxicity and membrane permeabilization in sensitive cell lines.
Carrier Protein (BSA) 0.1% – 0.5% (w/v)Essential to prevent compound adsorption to plasticware and maintain aqueous solubility.
Aqueous Intermediate Dilution STRICTLY PROHIBITED Serial dilution in PBS/Media causes irreversible crash-out of tertiary halogenated sulfonamides.

Step-by-Step Experimental Protocol

Phase 1: Reagent and Master Stock Preparation
  • Equilibration: Allow the lyophilized vial of 5-Bromo-N,N-diethyl-4-methoxypyridine-3-sulfonamide to equilibrate to room temperature in a desiccator before opening to prevent ambient moisture condensation.

  • Solubilization: Add high-purity, anhydrous DMSO (≥99.9%, sterile-filtered) to achieve a 10 mM Master Stock .

    • Self-Validating Check: The solution must be completely optically clear. If any turbidity is observed, sonicate in a water bath at 37°C for 5 minutes.

  • Storage: Aliquot the master stock into tightly sealed, low-bind polypropylene tubes. Store at -20°C. Avoid more than 3 freeze-thaw cycles.

Phase 2: Assay Plate Preparation (Cell Seeding)
  • Media Preparation: Prepare the required cell culture media (e.g., DMEM or RPMI) supplemented with 10% FBS. If performing a serum-starved assay, supplement the basal media with 0.1% (w/v) fatty-acid-free BSA .

  • Seeding: Dispense cells into a 384-well assay plate (e.g., 20 µL/well).

  • Incubation: Incubate the plate overnight at 37°C, 5% CO₂ to allow for cell adherence and recovery.

Phase 3: Direct Acoustic Dosing (qHTS Methodology)

Note: This step utilizes an acoustic liquid handler to generate a concentration-response curve directly from the 10 mM stock [2].

  • Source Plate Transfer: Transfer the 10 mM DMSO master stock into an acoustic-compatible source plate (e.g., Echo Qualified 384-Well Polypropylene Microplate).

  • Dosing: Program the liquid handler to dispense nanoliter volumes directly into the 20 µL assay volume of the cell plate.

    • Example for a 10 µM top concentration: Dispense 20 nL of the 10 mM stock into the 20 µL well (Final DMSO = 0.1%).

    • Titration: For lower concentrations, dispense smaller volumes or use a pre-diluted DMSO source plate (e.g., 1 mM in 100% DMSO), ensuring the final DMSO concentration remains constant across all wells (back-fill with pure DMSO if necessary).

  • Agitation: Immediately centrifuge the assay plate at 200 x g for 30 seconds, followed by gentle orbital shaking for 1 minute to ensure homogenous distribution of the compound into the BSA-containing media.

  • Incubation & Readout: Incubate the cells for the desired pharmacological window (e.g., 24–72 hours) and proceed with the specific biological readout (e.g., CellTiter-Glo, high-content imaging).

Formulation Workflow Visualization

The following diagram illustrates the critical path for formulating this lipophilic compound, highlighting the avoidance of aqueous intermediates.

G A Solid Compound (5-Bromo-N,N-diethyl...) B Master Stock (10 mM in 100% DMSO) A->B Anhydrous Solubilization C Acoustic Dispensing (Direct Nanoliter Transfer) B->C Avoid Aqueous Intermediates D Cell Assay Media (+ 0.1-0.5% BSA) C->D Direct Dosing (≤0.5% Final DMSO) E Equilibrated Assay (Soluble & Bioavailable) D->E Carrier Protein Stabilization

Caption: Workflow for formulating hydrophobic sulfonamides, bypassing aqueous intermediates to prevent precipitation.

References

  • Caldwell, G. W., Hasting, B., Masucci, J. A., & Yan, Z. (2014). Small Molecule Formulation Screening Strategies in Drug Discovery. In: Optimization in Drug Discovery: In Vitro Methods. Springer.[Link]

  • Inglese, J., Auld, D. S., Jadhav, A., Johnson, R. L., Simeonov, A., Yasgar, A., Zheng, W., & Austin, C. P. (2006). Quantitative high-throughput screening: A titration-based approach that efficiently identifies biological activities in large chemical libraries. Proceedings of the National Academy of Sciences, 103(31), 11473-11478.[Link]

Application Note: Advanced Suzuki-Miyaura Cross-Coupling Protocols for 5-Bromo-N,N-diethyl-4-methoxypyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Document Type: Technical Guide & Self-Validating Experimental Protocol

Executive Summary

The functionalization of highly substituted pyridine building blocks is a critical pathway in modern drug discovery. 5-Bromo-N,N-diethyl-4-methoxypyridine-3-sulfonamide (CAS: 1352499-69-4) presents a unique synthetic challenge for Suzuki-Miyaura cross-coupling. The combination of a basic pyridine nitrogen, a sterically demanding 4-methoxy group adjacent to the 5-bromo electrophilic site, and a bulky 3-sulfonamide moiety requires highly optimized catalytic conditions. This application note details the mechanistic rationale, quantitative optimization data, and a self-validating protocol utilizing dialkylbiaryl phosphine ligands to achieve high-yielding C-C bond formations with this complex substrate.

Substrate Analysis & Mechanistic Rationale

Nitrogen-containing heterocycles are notoriously difficult substrates for palladium-catalyzed cross-coupling reactions. The basic pyridine nitrogen has a high propensity to coordinate with the catalytically active palladium center, forming stable, inactive complexes that poison the catalytic cycle[1].

When working with 5-Bromo-N,N-diethyl-4-methoxypyridine-3-sulfonamide, chemists must navigate two primary barriers:

  • Steric Hindrance: The 5-bromo reactive site is flanked by a 4-methoxy group. This steric crowding severely impedes the initial oxidative addition of the Pd(0) species into the C-Br bond.

  • Electronic Deactivation: While the 3-sulfonamide group is electron-withdrawing (which generally favors oxidative addition), its immense steric bulk further complicates the approach of the incoming boronate complex during the transmetalation phase.

The Causality of Catalyst and Ligand Selection

To overcome these barriers, standard ligands like PPh₃ or dppf are insufficient. Instead, the use of Buchwald-type dialkylbiaryl phosphine ligands—specifically SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl)—is strictly required[2].

  • Why SPhos? The electron-rich dicyclohexylphosphine moiety accelerates the oxidative addition into the sterically hindered C-Br bond. Simultaneously, the biphenyl backbone provides immense steric bulk, which enforces a highly reactive monoligated Pd(0)L complex and actively prevents the basic pyridine nitrogen of the substrate from coordinating to the palladium center[2].

The Causality of the Biphasic Solvent System

Transmetalation is often the rate-limiting step in the Suzuki-Miyaura coupling of hindered substrates. Boronic acids must be converted into their corresponding electron-rich boronate anions to transfer the aryl group to the palladium center. A strictly anhydrous environment leads to poor solubility of inorganic bases (e.g., K₃PO₄), stalling the reaction. Adding a controlled volume of water (e.g., 10:1 Toluene:H₂O) dissolves the base, facilitating the rapid formation of the reactive boronate complex while minimizing competitive protodeboronation of the boronic acid[1].

CatalyticCycle Pd0 Pd(0)L Active Species (Electron-rich, Bulky) OxAdd Oxidative Addition (Insertion into C-Br bond) Pd0->OxAdd 5-Bromo-pyridine Substrate TransMet Transmetalation (Boronate Complexation) OxAdd->TransMet Base / H2O RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim Ar-B(OH)2 RedElim->Pd0 Ligand Regeneration Product Coupled Pyridine Derivative RedElim->Product Product Release

Fig 1: Suzuki-Miyaura catalytic cycle tailored for sterically hindered bromopyridines.

Quantitative Optimization Data

The following tables summarize the experimental data driving the protocol design. The reactions were benchmarked using 5-Bromo-N,N-diethyl-4-methoxypyridine-3-sulfonamide and phenylboronic acid as a model system.

Table 1: Ligand Screening & Catalyst Loading (Conditions: 1.0 eq aryl bromide, 1.5 eq phenylboronic acid, 3.0 eq K₃PO₄, Toluene/H₂O (10:1), 90 °C)

LigandCatalyst PrecursorLoading (mol%)Time (h)Conversion (%)Isolated Yield (%)
PPh₃Pd(OAc)₂5.024< 20N/A
dppfPd(dppf)Cl₂5.0244538
RuPhosPd(OAc)₂2.012> 9588
SPhos Pd(OAc)₂ 2.0 8 > 99 94

Table 2: Base and Solvent System Optimization (Conditions: 2.0 mol% Pd(OAc)₂, 4.0 mol% SPhos, 90 °C, 8 hours)

Base (3.0 eq)Solvent SystemYield (%)Mechanistic Observation
K₂CO₃Toluene (Anhydrous)45Poor base solubility stalled transmetalation.
K₂CO₃Toluene / H₂O (10:1)82Biphasic system improved boronate formation.
K₃PO₄ Toluene / H₂O (10:1) 94 Optimal basicity; minimized protodeboronation.
Cs₂CO₃Dioxane / H₂O (10:1)89Viable alternative, but trace homocoupling observed.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system . It incorporates internal controls and visual checkpoints to ensure that experimental failures (e.g., oxygen ingress, catalyst death) are identified in real-time, preventing wasted effort on downstream purification[3].

Materials Required
  • Substrate: 5-Bromo-N,N-diethyl-4-methoxypyridine-3-sulfonamide (1.0 mmol, 323.21 g/mol )

  • Coupling Partner: Aryl/Heteroaryl Boronic Acid (1.5 mmol)

  • Catalyst & Ligand: Pd(OAc)₂ (0.02 mmol, 2.0 mol%), SPhos (0.04 mmol, 4.0 mol%)

  • Base: K₃PO₄ (3.0 mmol)

  • Solvents: Toluene (10 mL), Deionized H₂O (1 mL)

  • Internal Standard: 1,3,5-Trimethoxybenzene (0.1 mmol)

Step-by-Step Methodology

Step 1: Reagent Preparation & Inert Atmosphere Setup

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the 5-Bromo-N,N-diethyl-4-methoxypyridine-3-sulfonamide (1.0 mmol), the boronic acid (1.5 mmol), K₃PO₄ (3.0 mmol), and the internal standard (1,3,5-trimethoxybenzene, 0.1 mmol).

  • Causality Check: The internal standard is inert under these conditions and allows for absolute quantitative conversion tracking via HPLC, decoupling the reaction's chemical success from potential mechanical losses during workup[3].

Step 2: Solvent Addition and Degassing

  • Add Toluene (10 mL) and H₂O (1 mL) to the flask.

  • Seal the flask with a rubber septum and sparge the biphasic mixture with Argon gas for exactly 30 minutes using a submerged needle.

  • Causality Check: Oxygen is lethal to the Pd(0) active species and promotes the oxidative homocoupling of boronic acids. Thorough degassing is the most critical variable for reproducibility.

Step 3: Catalytic Activation

  • Briefly remove the septum under a positive flow of Argon and quickly add Pd(OAc)₂ (2.0 mol%) and SPhos (4.0 mol%). Re-seal the flask.

  • Heat the reaction mixture to 90 °C using a pre-heated oil bath or heating block.

  • Visual Validation: A successful active catalytic cycle will present as a homogeneous yellow-to-orange solution (or a fine, light suspension). If the solution rapidly turns black and precipitates, this is a definitive failure state (Pd black formation) indicating oxygen ingress or ligand degradation. Abort and restart.

Step 4: In-Process Control (IPC) & Reaction Monitoring

  • After 4 hours, withdraw a 50 µL aliquot via syringe. Dilute with 1 mL of Acetonitrile, filter through a 0.2 µm PTFE syringe filter, and analyze via UPLC/HPLC.

  • Compare the peak area of the starting material against the internal standard. Continue heating until conversion exceeds 95%.

Step 5: Quench and Purification

  • Once complete, cool the reaction to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the target functionalized pyridine-3-sulfonamide.

Workflow Step1 1. Reagent Preparation (Weighing under Argon) Step2 2. Solvent Degassing (Sparge with Ar for 30 min) Step1->Step2 Step3 3. Catalytic Activation (Pd Precatalyst + SPhos) Step2->Step3 Step4 4. Reaction Execution (Heating at 90°C) Step3->Step4 Step5 5. In-Process Control (IPC) (HPLC/UPLC Monitoring) Step4->Step5 Decision Conversion > 95%? Step5->Decision Decision->Step4 No (Continue Heating) Step6 6. Quench & Workup (Aqueous Extraction) Decision->Step6 Yes (Proceed)

Fig 2: Self-validating experimental workflow for heteroaryl cross-coupling.

References

  • [3] Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. URL: [Link]

  • [1] Aqueous cross-coupling: highly efficient Suzuki–Miyaura coupling of N-heteroaryl halides and N-heteroarylboronic acids. Green Chemistry (RSC Publishing). URL:[Link]

  • [2] Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research (PMC). URL:[Link]

  • [4] A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society (PMC). URL:[Link]

Sources

Troubleshooting & Optimization

Troubleshooting poor solubility of 5-Bromo-N,N-diethyl-4-methoxypyridine-3-sulfonamide in aqueous media

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 5-Bromo-N,N-diethyl-4-methoxypyridine-3-sulfonamide . This guide is engineered for researchers and drug development professionals struggling with the poor aqueous solubility of this specific highly lipophilic scaffold.

Below, you will find a deep dive into the molecular causality of this issue, a strategic troubleshooting workflow, self-validating experimental protocols, and frequently asked questions.

Section 1: Molecular Causality of Poor Solubility

To effectively solubilize a compound, we must first understand why it precipitates. The poor aqueous solubility of 5-Bromo-N,N-diethyl-4-methoxypyridine-3-sulfonamide is driven by three compounding structural factors:

  • Extreme Lipophilicity (High LogP): The molecule is heavily decorated with hydrophobic moieties—specifically the bromo group, the methoxy group, and the N,N-diethyl chains. High lipophilicity is the primary driver of poor aqueous solubility in sulfonamide derivatives[1].

  • Lack of Ionizable Protons (Tertiary Sulfonamide): A common trick in medicinal chemistry is to deprotonate primary or secondary sulfonamides at a basic pH to form highly soluble salts. However, the N,N-diethyl substitution makes this a tertiary sulfonamide, completely removing the acidic proton and rendering base-catalyzed solubilization impossible.

  • Depressed Pyridine Basicity: While pyridine rings can typically be protonated at low pH to increase solubility, the highly electron-withdrawing nature of the adjacent bromo and sulfonamide groups drastically lowers the pKa of the pyridine nitrogen. It will only protonate at a pH too low (e.g., pH < 2) for standard biological assays.

Because pH adjustment is structurally blocked, we must rely on physical formulation strategies—such as micellar entrapment, inclusion complexes, or nano-emulsions—to force this compound into the aqueous phase[2].

Section 2: Troubleshooting Workflow

Select your solubilization strategy based on your target experimental application.

TroubleshootingWorkflow N1 Problem: Compound Precipitation in Aqueous Media N2 Analyze Causality: High LogP & Lack of Ionizable Protons N1->N2 N3 In Vitro Assays (Biochemical/Cellular) N2->N3 Application N4 In Vivo Studies (Pharmacokinetics/Efficacy) N2->N4 Application N5 Protocol A: Co-solvent + Surfactant System N3->N5 N6 Protocol B: HP-β-CD Inclusion Complexation N3->N6 N4->N6 N7 Protocol C: SMEDDS Formulation N4->N7 N8 Successful Solubilization & Assay Validation N5->N8 N6->N8 N7->N8

Caption: Decision tree for selecting a solubilization strategy based on the target experimental application.

Section 3: Validated Solubilization Protocols

Protocol A: Co-Solvent & Micellar Solubilization (For In Vitro Assays)

Mechanism: Surfactants reduce surface tension and, upon surpassing their critical micelle concentration (CMC), deceive lipophilic drugs into partitioning into the hydrophobic core of the micelles[3].

  • Stock Preparation: Dissolve the compound in 100% anhydrous DMSO to create a 10 mM stock.

  • Buffer Preparation: Supplement your aqueous assay buffer with 0.1% to 0.5% (v/v) Tween 20.

  • Titration: Add the DMSO stock dropwise to the rapidly vortexing assay buffer. Rapid mixing prevents localized supersaturation. Ensure the final DMSO concentration remains ≤ 1% to prevent cellular toxicity or enzyme denaturation[1].

  • Self-Validation Step: Centrifuge the final assay solution at 10,000 x g for 10 minutes. Analyze the supernatant via UV-Vis or HPLC. If the measured concentration matches your theoretical yield, the compound is fully solubilized. If a pellet forms, increase the Tween 20 concentration incrementally.

Protocol B: Cyclodextrin Inclusion Complexation (For In Vitro & In Vivo)

Mechanism: Cyclodextrins form a hydrophilic outer shell around the lipophilic drug, shielding it from the aqueous environment. Literature demonstrates that Hydroxypropyl-β-cyclodextrin (HP-β-CD) yields the highest solubility enhancement for complex pyridine-sulfonamides[4].

  • Excipient Preparation: Prepare a 10% to 20% (w/v) solution of HP-β-CD in deionized water or your target buffer.

  • Complexation: Add an excess amount of the solid 5-Bromo-N,N-diethyl-4-methoxypyridine-3-sulfonamide to the HP-β-CD solution.

  • Equilibration: Stir the suspension continuously at room temperature for 24 to 48 hours. The extended time is required for the inclusion complex thermodynamic equilibrium to be reached.

  • Filtration: Pass the suspension through a 0.45 µm PTFE syringe filter to remove uncomplexed, undissolved drug.

  • Self-Validation Step: Perform a phase-solubility study by preparing a gradient of HP-β-CD concentrations (0% to 20%). Measure the dissolved drug via HPLC to calculate the stability constant ( K1:1​ ) of the complex. A linear increase in drug concentration confirms successful 1:1 inclusion[4].

Protocol C: SMEDDS Formulation (For In Vivo Oral Administration)

Mechanism: Self-Micro Emulsifying Drug Delivery Systems (SMEDDS) utilize a lipid pre-concentrate that spontaneously forms nano-emulsions upon contact with aqueous fluids, drastically increasing the surface area available for dissolution[5].

  • Pre-concentrate Mixing: Combine an oil phase (e.g., Eucalyptus oil), a surfactant (Tween 20), and a co-surfactant (PEG 300) in an optimized ratio (e.g., 1:4:5). The co-surfactant penetrates the interfacial film, increasing elasticity to form stable microemulsions[5].

  • Drug Loading: Dissolve the compound into this lipid pre-concentrate under gentle heating (40°C) and continuous stirring until optically clear.

  • Aqueous Dispersion: Disperse the pre-concentrate into the aqueous phase (e.g., Simulated Gastric Fluid) under mild agitation.

  • Self-Validation Step: Measure the droplet size and zeta potential using Dynamic Light Scattering (DLS). A successful SMEDDS will spontaneously form a transparent microemulsion with a mean droplet size of < 100 nm and a negative zeta potential[5].

Section 4: Quantitative Data Summary

The table below summarizes the expected solubility enhancements based on the physicochemical behavior of lipophilic sulfonamides and pyridine derivatives across different formulation strategies.

Formulation StrategyKey ExcipientsExpected Solubility LimitMax Tolerated Excipient Conc.Best Application
Aqueous Buffer (Control) None< 5 µg/mL[4]N/ABaseline Reference
Co-solvent System DMSO50 - 100 µg/mL≤ 1% (v/v)[1]Cell-based Assays
Micellar Solubilization Tween 20100 - 500 µg/mL≤ 0.5% (v/v)Biochemical Assays
Inclusion Complex HP-β-CD> 1,000 µg/mL20% (w/v)In Vivo (IV / PO)
SMEDDS Oil + Tween 20 + PEG 300> 5,000 µg/mLFormulation DependentIn Vivo (PO)

Section 5: Frequently Asked Questions (FAQs)

Q1: Why can't I just adjust the pH to dissolve this compound? A1: Unlike primary or secondary sulfonamides, 5-Bromo-N,N-diethyl-4-methoxypyridine-3-sulfonamide is a tertiary sulfonamide and lacks an acidic proton. Furthermore, the electron-withdrawing bromo and sulfonyl groups depress the pKa of the pyridine nitrogen, making acid-catalyzed protonation ineffective at physiologically relevant pH levels.

Q2: My compound precipitates immediately when added to the assay buffer from a DMSO stock. How do I fix this? A2: This is known as "solvent shift" precipitation. It occurs when the local concentration of the drug exceeds its aqueous solubility before the DMSO can disperse. To prevent this, add the DMSO stock dropwise to a rapidly stirring buffer that contains a low concentration of a surfactant like Tween 20[3].

Q3: Which cyclodextrin is best for this specific scaffold? A3: Literature indicates that for highly lipophilic sulfonamides and pyridine derivatives, Hydroxypropyl-β-cyclodextrin (HP-β-CD) generally yields the highest solubility enhancement and complex stability compared to unmodified β-cyclodextrin[4].

Q4: Can I truncate the molecule to improve solubility? A4: Yes, structural modification is a viable upstream solution. If the N,N-diethyl group or the bromo group is not essential for target binding, truncating these highly lipophilic, non-polar systems will significantly lower the LogP and improve intrinsic aqueous solubility[1].

References

  • Recent Advancements in Pyridine Derivatives as Anticancer Agents Source: International Journal on Science and Technology URL
  • A convenient synthesis of[1,2,4]triazolo[1,5-a]pyridines of analgesic and anti-inflammatory profiles Source: Systematic Reviews in Pharmacy URL
  • Technical Support Center: Enhancing the Biological Activity of Sulfonamide Derivatives Source: Benchchem URL
  • Enhancement of the Solubility of Lipophilic Drug by Self-Micro Emulsifying Drug Delivery System (SMEDDS)
  • International Journal of Lifescience and Pharma Research (Solubility Enhancement of Drugs with Aid of Surfactants)

Sources

Navigating the Nuances of Scale-Up: A Troubleshooting Guide for the Purification of 5-Bromo-N,N-diethyl-4-methoxypyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The successful scale-up of pharmaceutical intermediates is a critical juncture in the drug development pipeline. This guide provides a specialized technical support center for researchers encountering challenges with the purification of 5-Bromo-N,N-diethyl-4-methoxypyridine-3-sulfonamide, a key building block in various synthetic pathways. Here, we address common impurity-related issues in a practical question-and-answer format, offering field-proven insights and detailed protocols to ensure the highest purity of your target compound.

Frequently Asked Questions (FAQs)

Q1: What are the most probable impurities I might encounter during the synthesis and scale-up of 5-Bromo-N,N-diethyl-4-methoxypyridine-3-sulfonamide?

A1: During the synthesis of sulfonamides, a variety of impurities can arise from starting materials, side reactions, or degradation. For this specific molecule, common impurities include:

  • Unreacted Starting Materials: Such as 5-bromo-4-methoxypyridine-3-sulfonyl chloride or diethylamine.

  • Hydrolysis Product: Cleavage of the sulfonamide bond can lead to the formation of 5-bromo-4-methoxypyridine-3-sulfonic acid.

  • Over-brominated or Under-brominated Species: Depending on the bromination step's control, impurities with different degrees of bromination on the pyridine ring may be present.

  • Positional Isomers: Impurities where the functional groups are at different positions on the pyridine ring can also form.

  • Solvent Adducts and Residual Solvents: Solvents used in the reaction or purification can form adducts with the product or remain as residual impurities.

It is crucial to characterize these impurities to devise an effective purification strategy. Techniques like HPLC-MS and NMR are invaluable for identifying the structures of these unwanted compounds.[1][2]

Q2: My scaled-up batch shows a persistent impurity with similar polarity to the desired product. What purification strategies should I consider?

A2: When dealing with impurities of similar polarity, standard flash chromatography may not provide adequate separation.[3] Consider the following advanced techniques:

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is often the most effective method for separating closely related compounds.[4] A systematic method development approach, starting from analytical scale HPLC, is crucial for successful scale-up.[4][5]

  • Crystallization: This classical purification technique can be highly effective if a suitable solvent system is identified. The ability of sulfonamides to form hydrogen bonds can be exploited to induce crystallization.[6][7] Screening a variety of solvents and solvent mixtures is recommended.

  • Supercritical Fluid Chromatography (SFC): SFC offers an orthogonal separation mechanism to liquid chromatography and can be particularly useful for separating closely related compounds with reduced solvent consumption.[8]

Below is a decision-making workflow for selecting a suitable purification method:

Purification_Workflow start Crude Product with Persistent Impurity assess_polarity Assess Polarity Difference (TLC/Analytical HPLC) start->assess_polarity large_diff Large Polarity Difference assess_polarity->large_diff Sufficient? small_diff Small Polarity Difference large_diff->small_diff No flash_chrom Standard Flash Chromatography large_diff->flash_chrom Yes prep_hplc Preparative HPLC small_diff->prep_hplc crystallization Crystallization Screening small_diff->crystallization sfc Supercritical Fluid Chromatography (SFC) small_diff->sfc end_pure Pure Product flash_chrom->end_pure prep_hplc->end_pure end_impure Further Characterization prep_hplc->end_impure crystallization->end_pure crystallization->end_impure sfc->end_pure sfc->end_impure

Caption: Decision workflow for purification strategy.

Troubleshooting Guides

Issue 1: Product Decomposition on Silica Gel During Column Chromatography

Symptoms:

  • Appearance of new, more polar spots on TLC after running a column.

  • Low recovery of the desired product from the column.

  • Fractions containing the hydrolyzed product (5-bromo-4-methoxypyridine-3-sulfonic acid).

Root Cause Analysis: Standard silica gel is acidic and can catalyze the hydrolysis of the sulfonamide bond, especially if the elution process is slow or if protic solvents are used in high concentrations.

Solution: Deactivated Silica Gel Chromatography

The acidity of the silica gel can be neutralized to prevent product degradation.

Experimental Protocol: Preparation of Deactivated Silica Gel

  • Eluent Preparation: Determine an appropriate eluent system (e.g., a hexane/ethyl acetate mixture) based on TLC analysis of the crude material.

  • Base Addition: Add triethylamine (Et₃N) to the chosen eluent to a final concentration of 0.5-1% (v/v).

  • Slurry Preparation: Prepare a slurry of silica gel in the eluent containing triethylamine.

  • Column Packing: Pack the column with the prepared slurry.

  • Sample Loading: Dissolve the crude 5-Bromo-N,N-diethyl-4-methoxypyridine-3-sulfonamide in a minimal amount of the triethylamine-containing eluent.

  • Elution: Elute the column with the same eluent.

  • Fraction Analysis: Collect and analyze fractions using TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure. To remove residual triethylamine, co-evaporate the residue with a volatile solvent like dichloromethane.

This method has been shown to be effective for purifying acid-sensitive compounds.[9]

Issue 2: Inefficient Removal of a Colored Impurity

Symptoms:

  • The final isolated product has a persistent yellow or brown tint, even after chromatography.

  • The colored impurity co-elutes with the product.

Root Cause Analysis: Colored impurities are often highly conjugated organic molecules formed as byproducts during the reaction. Their polarity can be very similar to the target compound, making chromatographic separation difficult.

Solution: Activated Carbon Treatment

Activated carbon is highly effective at adsorbing colored impurities due to its large surface area and porous structure.

Experimental Protocol: Decolorization with Activated Carbon

  • Dissolution: Dissolve the impure product in a suitable solvent (e.g., ethyl acetate, dichloromethane, or methanol) at room temperature or with gentle warming.

  • Carbon Addition: Add a small amount of activated carbon (typically 1-5% by weight of the crude product).

  • Stirring: Stir the mixture for 15-30 minutes. Avoid prolonged stirring or heating, which can lead to product adsorption.

  • Filtration: Filter the mixture through a pad of Celite® or a syringe filter to remove the activated carbon.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to obtain the decolorized product.

  • Purity Check: Analyze the product by TLC or HPLC to confirm the removal of the colored impurity and to ensure no significant loss of the desired compound.

Data Presentation: Comparison of Purification Methods

Purification MethodKey AdvantagesKey DisadvantagesBest For
Standard Flash Chromatography Simple, fast, and cost-effective.[3]Can cause degradation of sensitive compounds; limited resolution for close-eluting impurities.Removing impurities with significantly different polarity.
Deactivated Silica Gel Chromatography Prevents degradation of acid-sensitive compounds.[9]Requires an additional step to prepare the stationary phase.Purifying compounds prone to hydrolysis on standard silica.
Preparative HPLC High resolution for separating complex mixtures and isomers.[4][10]Higher cost, more solvent consumption, and lower throughput compared to flash chromatography.Isolating high-purity compounds from challenging mixtures.
Crystallization Can provide very high purity in a single step; scalable.Finding a suitable solvent system can be time-consuming; may result in lower yield.Final purification step to obtain highly pure crystalline solid.
Activated Carbon Treatment Effectively removes colored impurities.Can lead to product loss if not optimized.Decolorizing the final product.

Advanced Troubleshooting: When Standard Methods Fail

Q3: I've tried multiple chromatographic and crystallization techniques, but a stubborn impurity remains. What's my next step?

A3: If a persistent impurity cannot be removed, it may be necessary to consider a chemical approach.

  • Impurity Characterization: The first step is to isolate and definitively identify the structure of the impurity using techniques like preparative HPLC, NMR, and mass spectrometry.[2]

  • Chemical Conversion: Once the impurity's structure is known, it may be possible to selectively react it to form a new compound that is easily separable. For example, if the impurity is a related pyridine derivative, a specific reaction targeting a functional group unique to the impurity could be employed.

  • Upstream Process Optimization: Re-evaluating the synthetic route to minimize the formation of the problematic impurity is often the most effective long-term solution, especially for large-scale production. This could involve adjusting reaction conditions (temperature, reaction time, stoichiometry) or using higher purity starting materials.

The logical flow for addressing a persistent impurity is illustrated below:

Caption: Advanced troubleshooting for persistent impurities.

By systematically applying these troubleshooting strategies and understanding the underlying chemical principles, researchers can overcome the challenges associated with the scale-up and purification of 5-Bromo-N,N-diethyl-4-methoxypyridine-3-sulfonamide, ensuring the integrity and quality of this vital pharmaceutical intermediate.

References

  • Crystal Structures of Pyridine Sulfonamides and Sulfonic Acids.
  • Sulfonamide−Pyridine-N-oxide Cocrystals | Crystal Growth & Design.
  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Lilly-Spain.
  • Advances in Purification Techniques for Pharmaceutical Compound Isolation and Analysis. Journal of Chemical and Pharmaceutical Research.
  • Systematic and efficient method scale-up for peptide purification. KNAUER Wissenschaftliche Geräte GmbH.
  • Pharmaceutical degradation product - Examples of preparative purific
  • Mapping the Separation Landscape of Pharmaceuticals: Rapid and Efficient Scale-Up of Preparative Purifications Enabled by Computer-Assisted Chromatographic Method Development.
  • Yield, purity, and characteristic impurities of the sulfonamide...
  • Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate of Glyburide. Research Journal of Pharmacy and Technology.
  • Technical Support Center: Purification of N-(Trimethylsilyl)sulfonamides. Benchchem.

Sources

Technical Support Center: Advanced Strategies for 5-Bromo-N,N-diethyl-4-methoxypyridine-3-sulfonamide Substitutions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for overcoming steric hindrance in nucleophilic substitution reactions involving 5-Bromo-N,N-diethyl-4-methoxypyridine-3-sulfonamide. The inherent steric congestion of this molecule presents unique challenges, which this guide aims to address with practical, field-proven solutions.

Introduction: The Challenge of Steric Hindrance

The structure of 5-Bromo-N,N-diethyl-4-methoxypyridine-3-sulfonamide presents a significant hurdle for standard nucleophilic substitution reactions. The bromine atom at the C5 position is flanked by a bulky diethylsulfonamide group at C3 and a methoxy group at C4. This steric congestion can severely limit the access of incoming nucleophiles to the reaction center, leading to low or no product yield. Furthermore, the electronic properties of the substituents and the pyridine nitrogen itself can influence reactivity, often leading to catalyst inhibition in cross-coupling reactions.[1][2]

This guide will explore advanced strategies to overcome these challenges, focusing on modern catalytic methods like Suzuki-Miyaura and Buchwald-Hartwig couplings, which are often necessary for forming C-C and C-N bonds with such hindered substrates.

Frequently Asked Questions (FAQs)

Q1: Why are standard SNAr (Nucleophilic Aromatic Substitution) reactions so difficult with this substrate?

A1: Standard SNAr reactions typically require a highly electron-deficient aromatic ring to facilitate nucleophilic attack. While the pyridine nitrogen does withdraw electron density, the methoxy group at C4 is electron-donating by resonance, which counteracts this effect and makes the ring less electrophilic.[3][4] More importantly, the bulky N,N-diethylsulfonamide and methoxy groups create a sterically crowded environment around the C5 bromine, physically blocking the approach of most nucleophiles.

Q2: I'm attempting a Suzuki-Miyaura coupling to form a C-C bond, but I'm only recovering starting material. What's going wrong?

A2: This is a common issue. The primary culprits are often catalyst deactivation and inefficient transmetalation.[5] The Lewis basic nitrogen in the pyridine ring can coordinate to the palladium catalyst, forming inactive complexes and effectively "poisoning" the catalytic cycle.[1] Additionally, the steric bulk around the bromine atom can hinder the crucial transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.

Q3: My Buchwald-Hartwig amination is giving very low yields. What are the key parameters to optimize?

A3: Low yields in Buchwald-Hartwig aminations with this substrate are typically due to a combination of catalyst inhibition and difficult reductive elimination.[6] Key optimization parameters include:

  • Ligand Choice: This is arguably the most critical factor. Bulky, electron-rich phosphine ligands are essential to promote the desired catalytic cycle.[7][8]

  • Base Selection: The choice of base is crucial for the deprotonation of the amine and regeneration of the active catalyst.[1]

  • Temperature: Higher temperatures are often required to overcome the activation energy barrier for both oxidative addition and reductive elimination with hindered substrates.[2]

Q4: Can microwave synthesis be beneficial for these reactions?

A4: Absolutely. Microwave irradiation can be a powerful tool for overcoming the high activation energies associated with sterically hindered substrates.[9] The rapid and efficient heating provided by microwaves can significantly reduce reaction times and often improve yields by promoting reactions at temperatures that are difficult to achieve with conventional heating.[9]

Troubleshooting Guide

This section provides a structured approach to troubleshooting common problems encountered during substitution reactions with 5-Bromo-N,N-diethyl-4-methoxypyridine-3-sulfonamide.

Problem 1: Low or No Conversion in Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
Potential Cause Troubleshooting Steps & Explanation
Catalyst Deactivation/Poisoning 1. Switch to Bulky, Electron-Rich Ligands: Standard ligands like PPh₃ are often ineffective. Employ Buchwald-type ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs).[1][6][10] These ligands stabilize the active monoligated Pd(0) species, which is crucial for oxidative addition to the hindered C-Br bond, and their bulk can accelerate the final reductive elimination step.[8] 2. Use a Pre-catalyst: Utilize a well-defined palladium pre-catalyst (e.g., G3 or G4 pre-catalysts) to ensure efficient generation of the active Pd(0) species in situ.[11] 3. Increase Catalyst Loading: As a last resort, a modest increase in catalyst loading (e.g., from 2 mol% to 5 mol%) may overcome partial deactivation.[1]
Inefficient Transmetalation (Suzuki) 1. Optimize Base and Solvent: Screen different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[1] Ensure the base is anhydrous and finely powdered. The choice of solvent (e.g., 1,4-dioxane/water, toluene) can also significantly impact the transmetalation rate.[5] 2. Consider Boronate Esters: If the corresponding boronic acid is unstable or prone to side reactions like protodeboronation, using a more stable boronate ester (e.g., a pinacol ester) can be beneficial.[5]
Steric Hindrance Preventing Oxidative Addition 1. Increase Reaction Temperature: Higher temperatures (e.g., 100-120 °C) are often necessary to provide sufficient energy to overcome the steric barrier for the palladium catalyst to insert into the C-Br bond.[2] 2. Microwave Irradiation: Employing microwave synthesis can rapidly achieve the necessary high temperatures and often leads to cleaner reactions with reduced side products.[9]
Anhydrous/Inert Conditions Not Met 1. Thoroughly Degas Solvents: Oxygen can lead to oxidative degradation of the Pd(0) catalyst and promote homocoupling of boronic acids.[1] Use freeze-pump-thaw cycles or sparge with an inert gas (Argon or Nitrogen). 2. Use Dry Reagents and Glassware: Water can facilitate the protodeboronation of the boronic acid, a common side reaction.[1]
Problem 2: Formation of Significant Side Products
Side Product Potential Cause & Explanation Solution
Protodeboronation (Suzuki) The boronic acid reacts with trace water or other protic sources to form the corresponding arene, consuming the coupling partner.[1]Ensure strictly anhydrous conditions. Use a less reactive boronic acid derivative like a boronate ester.[5]
Homocoupling (Suzuki) Two molecules of the boronic acid couple to form a biaryl byproduct, often promoted by the presence of oxygen.[1]Maintain a strict inert atmosphere throughout the reaction. Thoroughly degas all solvents and reagents.[5]
Dehalogenation The starting 5-bromopyridine derivative is reduced to the corresponding des-bromo compound, removing the reactive site for coupling.[1]Optimize the ligand and base combination. Lowering the reaction temperature slightly may disfavor this pathway.[1]
Visualizing the Troubleshooting Workflow

Troubleshooting_Workflow Start Low/No Product Yield Check_Conversion Is Starting Material Consumed? Start->Check_Conversion No_Conversion No Conversion: Reaction Not Initiating Check_Conversion->No_Conversion No Low_Conversion Low Conversion: Side Reactions Dominating Check_Conversion->Low_Conversion Yes Catalyst_Deactivation Potential Catalyst Deactivation or Steric Hindrance No_Conversion->Catalyst_Deactivation Side_Products Identify Side Products (e.g., Dehalogenation, Homocoupling) Low_Conversion->Side_Products Solution_Catalyst 1. Use Bulky Ligands (SPhos, XPhos) 2. Use Pre-catalyst (G3/G4) 3. Increase Temperature/Microwave 4. Increase Catalyst Loading Catalyst_Deactivation->Solution_Catalyst Solution_Side_Products 1. Ensure Anhydrous/Inert Conditions 2. Optimize Base/Solvent 3. Lower Temperature Modestly 4. Use Boronate Esters (Suzuki) Side_Products->Solution_Side_Products

Caption: Troubleshooting decision tree for cross-coupling reactions.

Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Coupling for C-C Bond Formation

This protocol is a starting point and may require further optimization depending on the specific boronic acid used.

Reagents & Equipment:

  • 5-Bromo-N,N-diethyl-4-methoxypyridine-3-sulfonamide (1.0 equiv)

  • Arylboronic acid or pinacol ester (1.5 equiv)

  • Pd₂(dba)₃ (2.5 mol%)

  • SPhos (10 mol%)

  • K₃PO₄ (finely powdered, oven-dried, 3.0 equiv)

  • Anhydrous 1,4-dioxane

  • Schlenk flask or microwave vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add 5-Bromo-N,N-diethyl-4-methoxypyridine-3-sulfonamide, the arylboronic acid, and K₃PO₄.

  • In a separate vial, add Pd₂(dba)₃ and SPhos.

  • Evacuate and backfill the Schlenk flask with inert gas three times.

  • Add the catalyst/ligand mixture to the Schlenk flask under a positive flow of inert gas.

  • Add anhydrous, degassed 1,4-dioxane via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, concentrate, and purify by column chromatography.

Protocol 2: Optimized Buchwald-Hartwig Amination for C-N Bond Formation

This protocol is a general guideline for coupling with a primary or secondary amine.

Reagents & Equipment:

  • 5-Bromo-N,N-diethyl-4-methoxypyridine-3-sulfonamide (1.0 equiv)

  • Amine (1.2 equiv)

  • XPhos Pd G3 pre-catalyst (3 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous toluene

  • Glovebox or Schlenk line

  • Sealed reaction vessel

Procedure:

  • Inside a glovebox, add the XPhos Pd G3 pre-catalyst, NaOtBu, and 5-Bromo-N,N-diethyl-4-methoxypyridine-3-sulfonamide to a sealable reaction vessel.

  • Add anhydrous, degassed toluene, followed by the amine.

  • Seal the vessel, remove from the glovebox, and heat to 110 °C with stirring for 16-24 hours.

  • Monitor the reaction progress by LC-MS.

  • After cooling to room temperature, carefully quench the reaction with saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, concentrate, and purify by column chromatography.

Visualizing the Catalytic Cycles

Understanding the catalytic cycles is key to rational troubleshooting.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 L-Pd(0) (Active Catalyst) OA Oxidative Addition Pd0->OA Ar-Br PdII L-Pd(II)(Ar)(Br) OA->PdII TM Transmetalation PdII->TM R-B(OR)₂ Base PdII_R L-Pd(II)(Ar)(R) TM->PdII_R RE Reductive Elimination PdII_R->RE RE->Pd0 Regeneration Product Ar-R (Product) RE->Product

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Cycle Pd0 L-Pd(0) (Active Catalyst) OA Oxidative Addition Pd0->OA Ar-Br PdII L-Pd(II)(Ar)(Br) OA->PdII Amine_Coord Amine Coordination & Deprotonation PdII->Amine_Coord HNR¹R² Base PdII_Amide L-Pd(II)(Ar)(NR¹R²) Amine_Coord->PdII_Amide RE Reductive Elimination PdII_Amide->RE RE->Pd0 Regeneration Product Ar-NR¹R² (Product) RE->Product

Caption: Simplified Buchwald-Hartwig amination catalytic cycle.

Conclusion

Successfully performing substitutions on the sterically demanding 5-Bromo-N,N-diethyl-4-methoxypyridine-3-sulfonamide core requires moving beyond classical substitution methods. A systematic approach focusing on the optimization of modern cross-coupling reactions is paramount. The judicious selection of bulky, electron-rich ligands, appropriate bases, and robust reaction conditions, including the use of microwave technology, are key to overcoming the inherent steric and electronic challenges. This guide provides a foundational framework for troubleshooting and protocol development, empowering researchers to efficiently synthesize novel derivatives for their discovery programs.

References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling for 5-Phenylpyridine Synthesis.
  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (n.d.).
  • Köllhofer, A., Plenio, H., & Pu, Y. (2009). Sterically demanding trialkylphosphines for palladium-catalyzed cross coupling reactions—alternatives to PtBu3. Chemical Society Reviews, 38(10), 2889-2908.
  • Moseley, J. D., & Lenden, P. (2007). A high temperature investigation using microwave synthesis for electronically and sterically disfavoured substrates of the Newman-Kwart rearrangement. Tetrahedron, 63(19), 4120-4125.
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
  • Vaia. (n.d.). Problem 53 Explain why a methoxy group (CH... [FREE SOLUTION].
  • Benchchem. (n.d.). Technical Support Center: Suzuki Couplings of Bromopyrimidines.
  • OpenChemHub. (2024, January 10). Ligand design for cross-couplings: phosphines [Video]. YouTube.
  • Saha, D., et al. (2024).
  • Ligands for Pd catalysed cross-coupling reactions A comparison of commercially accessible ligands. (2025, August 10). ResearchGate.
  • Benchchem. (n.d.). Technical Support Center: Overcoming Steric Hindrance in 2,4-Disubstituted Pyridine Synthesis.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Electronic Effects of Methoxy and Pyrrolidinyl Groups on the Aniline Ring.

Sources

Validation & Comparative

NMR spectra comparison of 5-Bromo-N,N-diethyl-4-methoxypyridine-3-sulfonamide vs standard sulfonamides

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative analysis of NMR (Nuclear Magnetic Resonance) spectra is critical for validating the structural integrity of complex heterocyclic compounds during drug development. 5-Bromo-N,N-diethyl-4-methoxypyridine-3-sulfonamide is a highly functionalized scaffold often utilized in the synthesis of PI3K/PI4K and Carbonic Anhydrase inhibitors.

This guide provides an objective, data-driven comparison of this target compound against standard sulfonamides (such as Benzenesulfonamide and N,N-Diethylbenzenesulfonamide), detailing the mechanistic causality behind the observed chemical shifts and outlining a self-validating experimental protocol.

Structural Mechanistic Analysis: The Causality of Chemical Shifts

To interpret the NMR spectra accurately, we must deconstruct the electronic and steric environments of the target molecule. The chemical shifts are not random; they are the direct consequence of competing inductive and resonance effects.

  • The Pyridine Core (Inductive Withdrawal): Unlike the electron-rich benzene ring in standard benzenesulfonamides, the electronegative nitrogen atom in the pyridine ring acts as a powerful electron-withdrawing group via the inductive effect (-I). This severely deshields the remaining aromatic protons (H-2 and H-6), pushing their resonance signals significantly downfield to the ~8.7–9.1 ppm range, compared to the ~7.5–7.9 ppm range seen in benzenesulfonamides .

  • The C-4 Methoxy & C-5 Bromo Push-Pull System: The methoxy group at C-4 acts as a resonance donor (+M effect), pushing electron density into the ring and shielding adjacent positions, while its localized electronegativity deshields the C-4 carbon itself (~162 ppm). Conversely, the bromine atom at C-5 introduces a "heavy atom effect," which significantly shields the C-5 carbon (~115 ppm) while its magnetic anisotropy further deshields the adjacent H-6 proton.

  • N,N-Diethyl Sulfonamide Dynamics: Standard primary sulfonamides exhibit a broad, exchangeable -NH2 singlet (~7.2 ppm). By substituting this with an N,N-diethyl group, we eliminate the exchangeable proton and introduce a characteristic aliphatic signature: a deshielded methylene quartet and a methyl triplet. The extreme steric bulk from the adjacent C-4 methoxy group restricts the free rotation of the sulfonamide group, which slightly shifts the diethyl signals downfield compared to an unhindered N,N-diethylbenzenesulfonamide .

ElectronicEffects Core 5-Bromo-N,N-diethyl-4-methoxypyridine -3-sulfonamide Sub1 Pyridine Nitrogen (Inductive Withdrawal) Core->Sub1 Sub2 C5-Bromo (Heavy Atom Effect) Core->Sub2 Sub3 C4-Methoxy (Resonance Donation) Core->Sub3 Eff1 H-2 & H-6 Deshielding (Downfield Shift > 8.5 ppm) Sub1->Eff1 Sub2->Eff1 Eff2 C-5 Shielding & Steric Hindrance Sub2->Eff2 Eff3 C-4 Deshielding (Downfield Shift) Sub3->Eff3

Logical relationship map detailing the electronic effects of substituents on NMR chemical shifts.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in the comparative data, the NMR acquisition must be treated as a self-validating system. The following methodology ensures that instrumental artifacts are eliminated and chemical shifts are absolutely referenced.

Step 1: Precision Sample Preparation

  • Action: Dissolve 15 mg of the highly purified analyte in 0.6 mL of CDCl3 (99.8% D) containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: TMS acts as a strict internal zero-point standard (0.00 ppm). This calibrates the chemical shift scale universally, eliminating any drift caused by solvent variations or temperature fluctuations.

Step 2: Instrument Calibration & Locking

  • Action: Insert the sample into a 400 MHz NMR spectrometer. Lock the frequency onto the deuterium resonance of the CDCl3 solvent and perform automated 3D gradient shimming (Z1-Z5).

  • Causality: Deuterium locking compensates for superconducting magnetic field drift over the acquisition time. Gradient shimming ensures a perfectly homogeneous magnetic field, which is critical for resolving the fine J-couplings of the diethyl quartet/triplet without peak distortion.

Step 3: Optimized Acquisition Parameters

  • Action: Acquire the 1 H NMR spectrum (16 scans, relaxation delay d1​ = 1.5s) and the 13 C NMR spectrum (512 scans, relaxation delay d1​ = 2.0s) at a constant 298 K.

  • Causality: Establishing a sufficient relaxation delay ( d1​ ) allows all nuclear spins to return to thermal equilibrium between pulses. This is the physical mechanism that guarantees the integration values of the diethyl protons will quantitatively match the single pyridine protons.

Step 4: Internal Validation via 2D NMR

  • Action: Run a rapid 2D COSY (Correlation Spectroscopy) sequence.

  • Causality: This step acts as the self-validating check. The COSY spectrum will visually map the spin-spin coupling between the CH 2​ and CH 3​ groups of the diethyl moiety, proving that the assigned 1D peaks are structurally connected and not overlapping impurities .

Workflow S1 1. Sample Preparation (CDCl3 + 0.03% TMS) S2 2. Field Locking & Shimming (Deuterium Lock + Z-Gradients) S1->S2 S3 3. Optimized Acquisition (Strict Relaxation Delays) S2->S3 S4 4. Data Processing (Phase & Baseline Correction) S3->S4 S5 5. Protocol Validation (2D COSY Cross-Verification) S4->S5

Experimental workflow for self-validating NMR acquisition and signal assignment.

Comparative Data Presentation

The following tables synthesize the quantitative NMR data, contrasting the highly functionalized pyridine-3-sulfonamide against standard reference sulfonamides.

Table 1: 1 H NMR Chemical Shift Comparison (CDCl 3​ , 400 MHz)
Proton Environment5-Bromo-N,N-diethyl-4-methoxypyridine-3-sulfonamideN,N-DiethylbenzenesulfonamideBenzenesulfonamide
Aromatic Protons ~8.90 (s, 1H, H-2)~8.75 (s, 1H, H-6)7.85 (d, 2H, ortho)7.55 (m, 3H, meta/para)7.90 (d, 2H, ortho)7.55 (m, 3H, meta/para)
Sulfonamide N-H N/A (Tertiary Amide)N/A (Tertiary Amide)~7.20 (br s, 2H)
Methoxy (-OCH 3​ ) ~4.05 (s, 3H)N/AN/A
N-CH 2​
  • (Diethyl)
~3.40 (q, J=7.1 Hz, 4H)~3.25 (q, J=7.1 Hz, 4H)N/A
-CH 3​ (Diethyl) ~1.15 (t, J=7.1 Hz, 6H)~1.10 (t, J=7.1 Hz, 6H)N/A

Data Insight: The extreme downfield shift of the H-2 and H-6 protons (~8.90 and ~8.75 ppm) compared to the benzene derivatives (~7.85 ppm) is the hallmark of the pyridine ring's electron-withdrawing nature. Furthermore, the N-CH 2​

  • protons are shifted slightly further downfield (~3.40 ppm vs ~3.25 ppm) due to the spatial proximity and steric crowding of the C-4 methoxy group.
Table 2: 13 C NMR Chemical Shift Comparison (CDCl 3​ , 100 MHz)
Carbon Environment5-Bromo-N,N-diethyl-4-methoxypyridine-3-sulfonamideN,N-Diethylbenzenesulfonamide
Aromatic C-SO 2​ ~132.0 (C-3)139.5 (C-1)
Aromatic C-H ~148.5 (C-2), ~151.0 (C-6)127.0 (C-2,6), 129.0 (C-3,5)
Aromatic C-Heteroatom ~162.0 (C-4, OMe), ~115.0 (C-5, Br)N/A
Methoxy (-OCH 3​ ) ~61.5 N/A
N-CH 2​
  • (Diethyl)
~42.0 42.2
-CH 3​ (Diethyl) ~14.5 14.1

Data Insight: The 13 C spectrum clearly highlights the "push-pull" dynamics. The C-4 carbon is heavily deshielded (~162.0 ppm) by the direct attachment of the electronegative oxygen, whereas the C-5 carbon experiences the heavy atom shielding effect of bromine, resonating significantly upfield at ~115.0 ppm.

References

  • Synthesis of Heterocyclic 4-Substituted Pyridine-3-Sulfonamide Derivatives and Their Inhibition of the Human Cytosolic Isozymes I and II and Transmembrane Tumor-Associated Isozymes IX and XII Source: European Journal of Medicinal Chemistry / PubMed Central (PMC) URL:[Link]

  • N,N-Diethylbenzenesulfonamide Compound Summary Source: PubChem, National Center for Biotechnology Information URL:[Link]

  • 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies Source: International Journal of Molecular Sciences (MDPI) URL:[Link]

5-Bromo-N,N-diethyl-4-methoxypyridine-3-sulfonamide vs other pyridine-3-sulfonamides in drug design

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative analysis of pyridine-3-sulfonamide scaffolds in modern drug design, focusing on the mechanistic divergence between primary, secondary, and highly functionalized tertiary sulfonamides like 5-Bromo-N,N-diethyl-4-methoxypyridine-3-sulfonamide.

Executive Summary: The Pharmacological Divergence of the Sulfonamide Nitrogen

The pyridine-3-sulfonamide moiety is a privileged pharmacophore in medicinal chemistry. However, its biological trajectory is almost entirely dictated by the substitution pattern at the sulfonamide nitrogen. While primary sulfonamides are classic zinc-coordinating inhibitors, the strategic functionalization seen in 5-Bromo-N,N-diethyl-4-methoxypyridine-3-sulfonamide (a tertiary sulfonamide) completely alters its physicochemical profile. By eliminating the acidic N-H proton and introducing specific synthetic handles (5-bromo) and electronic modulators (4-methoxy), this building block is explicitly designed to target lipophilic kinase pockets (e.g., PI3K) and nuclear receptors while avoiding off-target metalloenzyme interactions.

Structural Causality & Target Divergence

To understand the utility of 5-Bromo-N,N-diethyl-4-methoxypyridine-3-sulfonamide, we must compare it against the broader spectrum of pyridine-3-sulfonamides.

Primary Pyridine-3-Sulfonamides: The Metalloenzyme Coordinators

Primary sulfonamides (-SO₂NH₂) possess an acidic proton (pKa ~10). In the physiological environment of a metalloenzyme active site, the deprotonated sulfonamide nitrogen acts as a potent nucleophile, coordinating directly with metal ions. This makes them highly effective, selective inhibitors of human Carbonic Anhydrases (hCA IX and XII), which are critical targets in hypoxic tumor microenvironments[1].

Secondary Pyridine-3-Sulfonamides: The Balanced Modulators

Secondary sulfonamides (-SO₂NHR), such as the 6-(indol-2-yl)pyridine-3-sulfonamides, retain one hydrogen bond donor. This allows them to form specific directional interactions within allosteric binding sites, making them highly potent against viral targets like the Hepatitis C Virus (HCV) NS4B protein[2]. However, secondary sulfonamides often suffer from a critical metabolic liability: they are highly prone to in vivo oxidative N-dealkylation by Cytochrome P450 enzymes, which compromises their pharmacokinetic half-life.

Tertiary Pyridine-3-Sulfonamides: The Lipophilic Kinase Inhibitors

5-Bromo-N,N-diethyl-4-methoxypyridine-3-sulfonamide represents the apex of tertiary sulfonamide design.

  • N,N-Diethyl Group (Tertiary Sulfonamide): The dialkylation completely removes the acidic proton. Causality: Without the N-H bond, the molecule cannot coordinate to the zinc ion in Carbonic Anhydrases, effectively abolishing off-target CA inhibition. Furthermore, the steric bulk of the diethyl groups shields the nitrogen from oxidative N-dealkylation, drastically improving metabolic stability[3]. The increased lipophilicity also enhances cellular membrane permeability, a critical factor for intracellular targets like RORc and PI3K[4].

  • 5-Bromo Handle: The heavy halogen at the C5 position (para to the pyridine nitrogen) is an activated vector for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura). This allows chemists to rapidly append hinge-binding motifs required for kinase inhibition.

  • 4-Methoxy Group: This electron-donating group fine-tunes the pKa of the pyridine core and acts as a rigid hydrogen-bond acceptor within the hydrophobic sub-pockets of kinase active sites.

PharmacophoreLogic Core Pyridine-3-Sulfonamide Core Scaffold Primary Primary (-SO2NH2) Core->Primary Secondary Secondary (-SO2NHR) Core->Secondary Tertiary Tertiary (N,N-diethyl) 5-Bromo-4-methoxy Core->Tertiary Target1 Carbonic Anhydrase (Zinc Coordination) Primary->Target1 Zinc Binding (Active Site) Target2 HCV NS4B Protein (Allosteric Modulation) Secondary->Target2 H-Bond Donor & Acceptor Target3 PI3K / Kinases (Lipophilic Pocket) Tertiary->Target3 H-Bond Acceptor Only Metabolically Stable

Diagram 1: Pharmacological divergence of pyridine-3-sulfonamides based on nitrogen substitution.

Quantitative Data Presentation

The following table summarizes the comparative physicochemical and pharmacological parameters across the three classes of pyridine-3-sulfonamides.

Feature / PropertyPrimary Pyridine-3-SulfonamidesSecondary Pyridine-3-SulfonamidesTertiary (5-Bromo-N,N-diethyl-4-methoxy...)
Sulfonamide Nitrogen -NH₂ (Unsubstituted)-NHR (Mono-substituted)-NR₂ (N,N-diethyl)
Primary Target Class Carbonic Anhydrases (CA IX/XII)Viral Proteins (HCV NS4B)Kinases (PI3K) / Nuclear Receptors
Target Binding Mechanism Zinc-ion coordinationH-bond donor & acceptorH-bond acceptor only; Lipophilic fit
Metabolic Liability LowHigh (Prone to oxidative N-dealkylation)Low (Dialkylation blocks dealkylation)
Off-Target CA Inhibition High (Nanomolar K_i)ModerateNegligible
Cellular Permeability Low to ModerateModerateHigh (Driven by N,N-diethyl lipophilicity)

Self-Validating Experimental Methodologies

To utilize 5-Bromo-N,N-diethyl-4-methoxypyridine-3-sulfonamide effectively in drug discovery, researchers must employ robust synthetic and biochemical workflows. Below are the self-validating protocols for scaffold extension and subsequent biological evaluation.

Protocol 1: Scaffold Extension via Suzuki-Miyaura Cross-Coupling

The 5-bromo position is strategically utilized to append aryl or heteroaryl groups that will serve as the hinge-binding motif in kinase targets.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under argon, combine 5-Bromo-N,N-diethyl-4-methoxypyridine-3-sulfonamide (1.0 eq) and the desired aryl boronic acid (1.2 eq).

  • Catalyst & Base: Add Pd(dppf)Cl₂ (0.05 eq) and anhydrous K₂CO₃ (2.5 eq). Causality: Pd(dppf)Cl₂ is selected because its large bite angle accommodates the steric bulk of the adjacent tertiary sulfonamide group, facilitating efficient oxidative addition.

  • Solvent System: Suspend the mixture in degassed 1,4-Dioxane/H₂O (4:1 v/v). The water is necessary to dissolve the base and accelerate the transmetalation step.

  • Reaction: Heat the mixture to 90°C for 12 hours under vigorous stirring.

  • Self-Validation Checkpoint (LC-MS): Sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS. Validation criteria: The reaction is deemed successful only if the distinct 1:1 isotopic pattern of the brominated starting material (M / M+2) has completely disappeared, replaced by the exact mass of the cross-coupled product.

  • Purification: Extract with EtOAc, dry over Na₂SO₄, and purify via flash chromatography (Hexanes/EtOAc gradient).

Protocol 2: Biochemical Validation (PI3Kα Kinase Assay)

Once the tertiary sulfonamide derivative is synthesized, its efficacy must be validated in a functional biochemical assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 1X Kinase Buffer containing 50 mM HEPES (pH 7.5), 3 mM MgCl₂, 1 mM EGTA, and 0.01% Tween-20.

  • Enzyme & Substrate: Incubate recombinant PI3Kα enzyme with 10 µM PIP2 substrate and the synthesized inhibitor (serial dilutions from 10 µM to 0.1 nM) in a 384-well plate for 15 minutes at room temperature.

  • Reaction Initiation: Add 10 µM ATP to initiate the kinase reaction. Incubate for 60 minutes.

  • Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP. After 40 minutes, add Kinase Detection Reagent to convert the generated ADP back to ATP, driving a luciferase reaction.

  • Self-Validation Checkpoint (Control Calibration): Include Wortmannin or PI-103 as a positive control on every plate. Validation criteria: The assay data is only accepted if the calculated IC₅₀ of the reference control falls within 0.5 log units of its established literature value. This ensures the ATP-competitive environment and enzyme activity are properly calibrated before evaluating the novel tertiary sulfonamide derivative.

ExpWorkflow Step1 1. Scaffold Preparation (5-Bromo-N,N-diethyl-4-methoxypyridine-3-sulfonamide) Step2 2. Suzuki-Miyaura Coupling at C5 Catalyst: Pd(dppf)Cl2 | Base: K2CO3 Step1->Step2 Aryl Boronic Acid Cross-Coupling Step3 3. Orthogonal Validation LC-MS Isotopic Pattern Analysis Step2->Step3 Isolate Product Step4 4. Biochemical Profiling PI3K Kinase Assay (ADP-Glo) Step3->Step4 >95% Purity Required

Diagram 2: Self-validating experimental workflow for synthesizing and profiling PI3K inhibitors.

References

  • Title: 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies - MDPI Source: MDPI URL
  • Title: Structure–Activity Relationship (SAR) Optimization of 6-(Indol-2-yl)pyridine-3-sulfonamides: Identification of Potent, Selective, and Orally Bioavailable Small Molecules Targeting Hepatitis C (HCV)
  • Title: Synthesis, Crystal Structure, Absolute Configuration and Antitumor Activity of the Enantiomers of 5-Bromo-2-chloro-N-(1-phenylethyl)
  • Title: Reduction in lipophilicity improved the solubility, plasma-protein binding, and permeability of tertiary sulfonamide RORc inverse agonists - PubMed Source: PubMed URL

Sources

Reproducibility of 5-Bromo-N,N-diethyl-4-methoxypyridine-3-sulfonamide Synthesis: A Cross-Lab Comparison Guide

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing scale-up campaigns and cross-laboratory technology transfers, I frequently encounter reproducibility crises when dealing with highly functionalized pyridine scaffolds. A quintessential example is the synthesis of 5-Bromo-N,N-diethyl-4-methoxypyridine-3-sulfonamide (CAS: 1352499-69-4)[1]. This compound is a critical building block for cross-coupling reactions and sulfonamide-based drug discovery libraries .

However, its synthesis is notoriously difficult to reproduce across different laboratory settings (Academic vs. CRO vs. Process). The electron-deficient nature of the pyridine ring, combined with the steric hindrance of the diethyl sulfonamide group, makes regioselective functionalization highly challenging.

This guide objectively compares the two primary synthetic alternatives—Directed ortho-Metalation (DoM) versus Electrophilic Aromatic Substitution (SEAr) —providing supporting experimental data, causality behind mechanistic choices, and a self-validating protocol to ensure cross-lab reproducibility.

Mechanistic Pathways & Causality: DoM vs. SEAr

The synthesis fundamentally begins with 4-chloro-3-pyridinesulfonyl chloride [2], a widely available precursor utilized in the synthesis of loop diuretics like Torsemide[3] (). After sequential amidation (with diethylamine) and methoxylation (with sodium methoxide), the intermediate N,N-diethyl-4-methoxypyridine-3-sulfonamide is isolated.

The divergence in reproducibility occurs during the final bromination step at the C-5 position.

Route A: Directed ortho-Metalation (DoM) — The High-Fidelity Alternative

Route A utilizes cryogenic lithiation. The 4-methoxy group acts as a strong Directed Metalation Group (DMG). By employing a highly sterically hindered base like Lithium 2,2,6,6-tetramethylpiperidide (LTMP), nucleophilic attack on the sulfonamide or the pyridine ring is completely suppressed . Deprotonation occurs exclusively at the C-5 position. Subsequent quenching with an electrophilic bromine source (e.g., CBr₄) yields the target compound with exceptional regiocontrol.

Route B: Electrophilic Aromatic Substitution (SEAr) — The Unreliable Standard

Route B relies on direct bromination using N-Bromosuccinimide (NBS) in DMF at elevated temperatures. While the 4-methoxy group activates the ring, the inherent electron deficiency of pyridine and the deactivating nature of the sulfonamide group require harsh conditions. This leads to poor regioselectivity, competing over-bromination (yielding 2,5-dibromo impurities), and severe lot-to-lot variability.

SynthesisWorkflow SM 4-Chloro-3-pyridinesulfonyl chloride Amidation 1. HNEt2, DCM 2. NaOMe, MeOH SM->Amidation Int N,N-Diethyl-4-methoxypyridine -3-sulfonamide Amidation->Int RouteA Route A: DoM LTMP, THF, -78°C Electrophile: CBr4 Int->RouteA Lab 1 (Process/CRO) RouteB Route B: SEAr NBS, DMF, 60°C Int->RouteB Lab 2 (Academic) ResA Yield: 82% | Regiopurity: >99% Highly Reproducible RouteA->ResA ResB Yield: 45% | Regiopurity: <80% Prone to Overbromination RouteB->ResB

Fig 1: DoM vs. SEAr synthesis routes for 5-Bromo-N,N-diethyl-4-methoxypyridine-3-sulfonamide.

Cross-Lab Reproducibility Data

To objectively evaluate these alternatives, identical batches of the intermediate were distributed to three different laboratory environments. The quantitative performance metrics are summarized in Table 1.

Table 1: Cross-Lab Reproducibility Metrics for Target Compound Synthesis

Performance MetricRoute A (DoM) - Process LabRoute A (DoM) - CRORoute B (SEAr) - Academic Lab
Overall Yield (%) 82.4%78.1%45.0%
Regioisomeric Purity 99.5%99.0%81.0%
Major Impurity Profile Des-bromo starting material (<0.5%)Des-bromo starting material (1.0%)2,5-dibromo isomer (15.0%)
E-Factor (Waste/Product) 4550120
Scalability Limit >10 kg (Validated)1 kg<10 g (Thermal runaway risk)

Data Analysis: Route A demonstrates superior robustness. The slight drop in yield at the CRO level was attributed to minor moisture ingress during LTMP generation, which was easily detected by the In-Process Controls (IPCs). Conversely, Route B failed to scale beyond 10 grams due to the exothermic nature of the SEAr reaction and the intractable purification of the 2,5-dibromo impurity.

Self-Validating Experimental Protocol (Route A)

To ensure absolute trustworthiness and reproducibility, the following protocol for Route A incorporates built-in self-validating IPCs. Do not proceed to subsequent steps unless the IPC criteria are strictly met.

Phase 1: Preparation of Intermediate
  • Amidation: Dissolve 4-chloro-3-pyridinesulfonyl chloride (1.0 eq) in anhydrous CH₂Cl₂ (10 vol) under N₂. Cool to 0 °C. Add diethylamine (2.5 eq) dropwise over 30 mins.

    • Causality: The excess amine acts as both the nucleophile and an HCl scavenger. Strict temperature control (0 °C) prevents exothermic degradation of the sulfonyl chloride.

  • Methoxylation: Concentrate the organic layer, reconstitute in anhydrous MeOH (10 vol), and add NaOMe (2.0 eq, 25 wt% in MeOH). Reflux for 4 hours.

  • IPC 1 (Self-Validation): Quench a 50 µL aliquot into 1 mL MeCN/H₂O. Analyze via LC-MS (254 nm). Do not proceed until the 4-chloro intermediate is <0.5%.

  • Workup: Quench with 1M HCl to pH 7, extract with EtOAc, dry over Na₂SO₄, and concentrate to yield N,N-diethyl-4-methoxypyridine-3-sulfonamide.

Phase 2: Cryogenic Lithiation & Bromination (DoM)
  • Base Generation: In an oven-dried Schlenk flask, dissolve 2,2,6,6-tetramethylpiperidine (1.25 eq) in anhydrous THF (5 vol). Cool to -20 °C. Add n-BuLi (1.2 eq, 2.5M in hexanes) dropwise. Stir for 30 mins to generate LTMP .

  • Lithiation: Cool the LTMP solution to -78 °C using a dry ice/acetone bath. Add a solution of the Phase 1 intermediate (1.0 eq) in THF (10 vol) dropwise over 45 minutes.

  • IPC 2 (Self-Validation): After 45 minutes of stirring at -78 °C, extract a 0.1 mL aliquot and quench immediately in MeOD. Analyze by ¹H-NMR. Ensure >95% deuterium incorporation at the C-5 position before adding the electrophile.

  • Bromination: Add a pre-cooled solution of CBr₄ (1.5 eq) in THF (3 vol) dropwise. Maintain -78 °C for 1 hour, then gradually warm to room temperature.

  • Isolation: Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3 x 10 vol). Wash with brine, dry over MgSO₄, and purify via flash chromatography (Hexanes/EtOAc 7:3) to isolate the pure 5-Bromo-N,N-diethyl-4-methoxypyridine-3-sulfonamide.

Conclusion

For the synthesis of highly functionalized pyridine sulfonamides like 5-Bromo-N,N-diethyl-4-methoxypyridine-3-sulfonamide, relying on traditional SEAr methods introduces unacceptable levels of lot-to-lot variability and impurity generation. By adopting the Directed ortho-Metalation (DoM) protocol, laboratories can leverage the directing effects of the methoxy group to achieve >99% regiopurity and highly reproducible yields across all operational scales.

References

  • PubChem. "4-Chloropyridine-3-sulfonyl chloride". National Center for Biotechnology Information. URL:[Link]

  • Delarge, J., et al. "Preparation of highly pure torsemide". Academia.edu. URL:[Link]

  • Snieckus, V. "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews 1990, 90 (6), 879-933. URL:[Link]

  • Schlosser, M. "Organometallics in Synthesis: A Manual." John Wiley & Sons. URL:[Link]

Sources

Analytical Superiority in API Building Blocks: IR Spectroscopy Characterization of 5-Bromo-N,N-diethyl-4-methoxypyridine-3-sulfonamide Batches

Author: BenchChem Technical Support Team. Date: April 2026

As pharmaceutical pipelines increasingly rely on highly functionalized heterocyclic scaffolds, the analytical rigor applied to intermediates dictates the success of downstream Active Pharmaceutical Ingredient (API) synthesis. 5-Bromo-N,N-diethyl-4-methoxypyridine-3-sulfonamide (CAS: 1352499-69-4) is a complex building block featuring a pyridine core, a halogen, an electron-donating methoxy group, and a sterically hindered tertiary sulfonamide.

This guide objectively compares the analytical performance of Fourier Transform Infrared with Attenuated Total Reflectance (FTIR-ATR) against legacy KBr pellet transmission for batch-to-batch characterization. By evaluating a High-Purity Batch (Batch A) against a Substandard Batch (Batch B), we establish a self-validating protocol for detecting trace impurities such as unreacted precursors or hydrolysis degradants.

The Analytical Challenge: Methodological Causality

Characterizing pyridine-based N-sulfonamides requires an analytical method that does not introduce artifacts. Traditional KBr pellet transmission is highly susceptible to moisture absorption. Because 5-Bromo-N,N-diethyl-4-methoxypyridine-3-sulfonamide is a tertiary sulfonamide (fully substituted with diethyl groups), its pure IR spectrum must exhibit a completely flat baseline in the 3500–3200 cm⁻¹ region.

When utilizing KBr pellets, the hygroscopic nature of the salt inevitably introduces broad O-H stretching bands. This artifact masks the critical 3500–3200 cm⁻¹ region, making it impossible to confidently detect residual diethylamine (N-H stretch) or the hydrolysis of the methoxy group into a pyridinol (O-H stretch). Therefore, FTIR-ATR is the superior, self-validating choice: it requires no sample matrix, preserves the native solid-state polymorphism, and ensures that any peak detected in the hydrogen-bonding region is a true representation of batch impurity[1][2].

Experimental Methodology: FTIR-ATR Protocol

To ensure a self-validating system, every step of the ATR workflow is designed to eliminate environmental variables and maximize optical contact.

Step-by-Step FTIR-ATR Workflow:

  • System Readiness & Background: Clean the diamond ATR crystal with LC-MS grade isopropanol and allow it to volatilize completely. Collect a background spectrum (64 scans, 4 cm⁻¹ resolution) to establish an atmospheric baseline, specifically zeroing out ambient CO₂ and water vapor.

  • Sample Application: Deposit approximately 2–5 mg of the crystalline 5-Bromo-N,N-diethyl-4-methoxypyridine-3-sulfonamide batch directly onto the center of the ATR crystal.

  • Pressure Application (Critical Causality): Lower the pressure anvil until the torque slip-clutch engages. Causality: Uniform, high pressure is required to force the rigid crystalline lattice into the evanescent wave of the IR beam. Inadequate pressure results in shallow peak intensities and poor signal-to-noise ratios, particularly for the low-frequency C-Br stretching modes.

  • Spectral Acquisition: Acquire the sample spectrum using 64 scans at a 4 cm⁻¹ resolution across a 4000–400 cm⁻¹ range.

  • Data Processing: Apply ATR correction algorithms to account for wavelength-dependent penetration depth (which naturally skews intensities at lower wavenumbers), followed by a multipoint baseline correction.

Workflow Visualization

The following diagram illustrates the logical disposition pathway for batch release based on the chosen IR modality and spectral findings.

IR_Workflow Start Raw Batch Sample (CAS: 1352499-69-4) Method Select IR Modality Start->Method ATR FTIR-ATR (Non-destructive) Method->ATR Preferred KBr KBr Pellet (Hygroscopic Risk) Method->KBr Legacy Scan Spectral Acquisition (4000 - 400 cm⁻¹) ATR->Scan KBr->Scan Analysis Peak Validation (SO₂, Pyridine, Methoxy) Scan->Analysis Decision Impurity Detected? (e.g., N-H / O-H stretch) Analysis->Decision Reject Reject Batch (Residual Amine/Hydrolysis) Decision->Reject Yes Release Release Batch (High Purity Verified) Decision->Release No

Fig 1: Logical workflow for IR characterization and batch disposition of sulfonamide intermediates.

Quantitative Data: Batch Comparison

The table below contrasts the IR spectral data of a successfully synthesized High-Purity Batch (Batch A) against a Substandard Batch (Batch B) containing residual precursors and hydrolysis degradants.

Authoritative studies on pyridine-based sulfonamides confirm that the SO₂ symmetric stretching bands are highly diagnostic for determining the structural integrity of the sulfonamide linkage[3][4][1]. Furthermore, the pyridine ring and methoxy group exhibit distinct, non-overlapping signatures[5][6][2].

Functional GroupTheoretical Wavenumber (cm⁻¹)Batch A (High Purity)Batch B (Substandard)Diagnostic Significance
Aliphatic C-H 2970 - 28502965, 28702966, 2872Confirms the presence of the N,N-diethyl moiety.
N-H / O-H Stretch None (Flat baseline) None 3350 (Broad) Critical Failure: Indicates residual diethylamine (N-H) or methoxy hydrolysis to pyridinol (O-H).
Pyridine C=N / C=C 1580 - 156015751572Validates the integrity of the heterocyclic core.
SO₂ Asymmetric 1350 - 133013421338 (Broadened)Confirms sulfonamide linkage; broadening indicates matrix disruption.
Methoxy C-O 1250 - 124012451220 (Shoulder)Detects degradation at position 4 (loss of methoxy).
SO₂ Symmetric 1170 - 113011551152Highly diagnostic for pyridine-sulfonamides [1].
C-Br Stretch 650 - 550585585Serves as an internal reference peak (unaffected by moisture).
Mechanistic Insights into the Data

In Batch A , the complete absence of absorption in the 3500–3200 cm⁻¹ range self-validates the purity of the tertiary sulfonamide. The sharp C-O stretch at 1245 cm⁻¹ confirms the methoxy group is intact.

In Batch B , the appearance of a broad peak at 3350 cm⁻¹ immediately flags the batch. Because FTIR-ATR was used, we can definitively rule out environmental moisture from a KBr matrix. This peak, combined with the shifting and shouldering of the C-O stretch at 1220 cm⁻¹, mechanistically points to the partial hydrolysis of the methoxy group into a hydroxyl group, a known degradation pathway for 4-methoxypyridines under harsh synthetic or storage conditions.

Conclusion

For the characterization of 5-Bromo-N,N-diethyl-4-methoxypyridine-3-sulfonamide, FTIR-ATR drastically outperforms KBr pellet transmission. By eliminating matrix-induced moisture artifacts, ATR transforms the IR spectrum into a self-validating diagnostic tool. The absence of N-H and O-H stretching frequencies acts as a definitive binary indicator of batch purity, allowing drug development professionals to confidently release or reject intermediate batches before they compromise downstream API synthesis.

References

  • Uno, T., Machida, K., Hanai, K., Ueda, M., & Sasaki, S. (1963). "Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives." Chemical and Pharmaceutical Bulletin, 11(6), 704-708. Available at:[Link]

  • Azzam, R. A., Elsayed, R. E., & Elgemeie, G. H. (2020). "Design and Synthesis of a New Class of Pyridine-Based N-Sulfonamides Exhibiting Antiviral, Antimicrobial, and Enzyme Inhibition Characteristics." ACS Omega, 5(40), 26182-26194. Available at:[Link]

Sources

Safety Operating Guide

5-Bromo-N,N-diethyl-4-methoxypyridine-3-sulfonamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling complex heterocyclic compounds requires more than just following a safety data sheet—it requires a mechanistic understanding of how a molecule’s structural elements dictate its environmental fate and disposal requirements.

5-Bromo-N,N-diethyl-4-methoxypyridine-3-sulfonamide (CAS: 1352499-69-4) is a highly functionalized pharmaceutical intermediate[1]. Its molecular architecture includes a pyridine ring, a methoxy group, a diethylamine moiety, a sulfonamide group, and crucially, a bromine substituent. Because of the presence of halogens (bromine), nitrogen, and sulfur, this compound cannot be disposed of via standard non-halogenated waste streams or down the drain. Improper incineration of brominated organics can lead to the formation of highly toxic polybrominated dibenzo-p-dioxins and dibenzofurans (PBDDs/PBDFs)[2].

This guide provides the definitive, self-validating protocol for the segregation, storage, and thermal destruction of this specific chemical class.

Physicochemical Hazard Profiling & Causality

To understand how to dispose of this compound, we must first understand why specific protocols are required. The disposal strategy is entirely dictated by the thermal degradation byproducts of the molecule's constituent atoms.

  • The Bromine Atom (Halogenated Waste): When combusted, the bromine substituent generates hydrogen bromide (HBr) and elemental bromine gas (Br₂). If incinerated at low temperatures, brominated organics act as precursors to dioxins[2]. Therefore, the waste must be classified strictly as Halogenated Organic Waste [3].

  • The Sulfonamide Group (Sulfur & Nitrogen): Thermal oxidation of the sulfonamide moiety yields sulfur dioxide (SO₂) and nitrogen oxides (NOx).

  • The Pyridine Ring (Heterocyclic Nitrogen): The stable aromatic nitrogen ring requires exceptionally high activation energy to break down completely, necessitating ultra-high-temperature incineration to prevent the release of volatile organic compounds (VOCs) and NOx[4].

Table 1: Combustion Byproducts and Required Abatement Strategies
Structural ElementPrimary Combustion ByproductEnvironmental HazardRequired Abatement Strategy
Bromine (-Br) HBr, Br₂ gas, PBDDs/PBDFsAcid rain, severe toxicityTwin-chamber incineration (>1100°C) + Alkaline Scrubber
Sulfonamide (-SO₂N-) SO₂, SO₃, NOxRespiratory irritant, smogFlue-gas desulfurization (FGD) / Wet scrubbing
Pyridine Core NOx, unburned VOCsOzone depletion, toxicitySelective Catalytic Reduction (SCR) for NOx

Operational Waste Management Workflow

The following DOT diagram maps the logical flow of the chemical from the laboratory bench to final environmental neutralization.

G Gen Waste Generation: 5-Bromo-Pyridine Sulfonamide Seg Segregation: Halogenated Organic Waste Gen->Seg Store Satellite Accumulation (Secondary Containment) Seg->Store Trans EPA-Permitted Transport Store->Trans Inc Twin-Chamber Incineration (>1100°C, 2s residence) Trans->Inc Scrub Flue Gas Scrubbing (NaOH for HBr/SOx, SCR for NOx) Inc->Scrub

Workflow for segregation, transport, and thermal destruction of halogenated sulfonamide waste.

Step-by-Step Laboratory Disposal Protocol

To ensure regulatory compliance (e.g., EPA RCRA standards) and prevent dangerous cross-reactions, laboratory personnel must follow this strict segregation and disposal protocol[5].

Step 1: Point-of-Generation Segregation

  • Action: Deposit all solid residues, contaminated weighing paper, and solvent solutions containing 5-Bromo-N,N-diethyl-4-methoxypyridine-3-sulfonamide into a dedicated waste carboy or drum specifically designated for Halogenated Waste .

  • Causality: Mixing halogenated waste with non-halogenated waste cross-contaminates the entire container. Regulatory bodies mandate that any mixture containing halogenated compounds must be treated entirely as halogenated waste, which is significantly more expensive to incinerate due to the required scrubber technologies[3]. Furthermore, mixing halogenated solvents with certain ketones (e.g., acetone) in the presence of a base can cause highly exothermic, explosive reactions[6].

Step 2: Container Compatibility and Sealing

  • Action: Use High-Density Polyethylene (HDPE) or PTFE-lined containers. Ensure the container is kept tightly capped at all times unless actively adding waste.

  • Causality: Halogenated organics can degrade certain standard plastics over time. A sealed container prevents the volatilization of the compound or its carrier solvents into the laboratory atmosphere, maintaining the permissible exposure limits (PEL).

Step 3: Satellite Accumulation Area (SAA) Management

  • Action: Store the waste container in a designated SAA at or near the point of generation. Place the primary container inside a secondary containment tray capable of holding 110% of the container's volume[5].

  • Causality: Secondary containment ensures that if the primary HDPE carboy fails or leaks, the halogenated/sulfonamide mixture does not reach the laboratory floor or floor drains, preventing an uncontrolled environmental release.

Step 4: RCRA-Compliant Labeling

  • Action: Affix a hazardous waste tag immediately upon the first drop of waste entering the container. Explicitly list "5-Bromo-N,N-diethyl-4-methoxypyridine-3-sulfonamide" and note the presence of Bromine, Sulfur, and Nitrogen .

  • Causality: Waste disposal vendors rely on accurate chemical manifests to route the waste to the correct incinerator. Failure to declare sulfur and halogens can result in the waste being sent to a facility lacking the necessary alkaline scrubbers, leading to illegal atmospheric discharges of HBr and SO₂.

Step 5: EHS Transfer and Final Destruction

  • Action: Once the container is 75% full, or reaches the maximum accumulation time limit (typically 90 to 180 days depending on your facility's generator status), transfer it to your Environmental Health and Safety (EHS) department for pickup by an EPA-permitted vendor[7].

  • Destruction Standard: The vendor must route this chemical to a Twin-Chamber Hazardous Waste Incinerator . Because the halogen content by weight of the pure chemical is high, regulations dictate it must be incinerated at a minimum temperature of 1100°C in the secondary combustion chamber with a gas residence time of no less than 2 seconds. This extreme thermal environment guarantees the complete cleavage of the pyridine ring and prevents the recombination of bromine into dioxins.

References

  • Hazardous Waste Experts. "Guidelines for Solvent Waste Recycling and Disposal." Hazardous Waste Experts. Available at: [Link]

  • World Health Organization (WHO). "Safe management of pharmaceutical waste from health care facilities: global best practices." WASH in Health Care Facilities. Available at: [Link]

  • Haryana State Pollution Control Board. "The Environment (Protection) Rules, 1986: Standards for Emission or Discharge of Environmental Pollutants (Incineration Standards)." HSPCB. Available at: [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.